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Core Science & Biosynthesis

Foundational

Structural Characterization of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: A Comprehensive Analytical Framework

Introduction and Pharmacological Relevance The 2-azabicyclo[2.2.2]octane scaffold has emerged as a highly valuable conformationally restricted bioisostere in modern medicinal chemistry. By replacing flat, lipophilic phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Relevance

The 2-azabicyclo[2.2.2]octane scaffold has emerged as a highly valuable conformationally restricted bioisostere in modern medicinal chemistry. By replacing flat, lipophilic phenyl rings with three-dimensional saturated bicyclic systems, drug developers can significantly enhance aqueous solubility, reduce off-target binding, and improve metabolic stability[1]. The specific derivative 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol serves as a critical synthetic intermediate. It features a rigid isoquinuclidine core, a bridgehead hydroxymethyl group for further functionalization, and a tert-butyloxycarbonyl (Boc) protected secondary amine.

However, the structural characterization of this molecule presents a distinct analytical challenge: the restricted rotation of the carbamate C-N bond. This phenomenon generates conformational isomers (rotamers) that complicate spectral interpretation [2]. This whitepaper provides a self-validating, step-by-step analytical framework to unambiguously characterize this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and X-ray crystallography.

Strategic Analytical Workflow

To ensure scientific integrity and avoid misassigning rotamers as diastereomeric impurities, a sequential, orthogonal analytical workflow must be employed.

Workflow Sample Sample Prep 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol NMR_RT 1H/13C NMR (RT) Identify Rotameric Broadening Sample->NMR_RT VT_NMR VT-NMR / EXSY Determine Coalescence & Exchange NMR_RT->VT_NMR If broad/split peaks NMR_2D 2D NMR (COSY, HSQC, HMBC) Map Bridged Core Connectivity NMR_RT->NMR_2D If sharp peaks VT_NMR->NMR_2D HRMS_IR HRMS & IR Exact Mass & Functional Groups NMR_2D->HRMS_IR XRay X-Ray Crystallography 3D Conformation & Configuration HRMS_IR->XRay

Workflow for structural characterization of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rotameric Challenge: N-Boc Restricted Rotation

The N-Boc protecting group exhibits partial double-bond character between the carbamate nitrogen and the carbonyl carbon due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. In the sterically congested environment of the 2-azabicyclo[2.2.2]octane core, the energy barrier to rotation ( ΔG‡ ) typically ranges from 15 to 18 kcal/mol [3]. At room temperature (298 K), the rate of interconversion between the syn and anti rotamers is comparable to the NMR timescale. This physical reality causes signal broadening or the appearance of duplicated signal sets for the tert-butyl group, the bridgehead carbons, and the adjacent protons.

Variable-Temperature (VT) NMR Protocol

To definitively prove that signal duplication is due to rotamers rather than chemical impurities or non-equilibrating diastereomers, a Variable-Temperature (VT) NMR protocol is required. By heating the sample, the thermal energy overcomes the rotational barrier, increasing the exchange rate until the signals merge at the coalescence temperature ( Tc​ ) [2].

Step-by-Step VT-NMR Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ) to safely allow heating up to 373 K.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K to establish the baseline rotameric ratio (often ~1:1 or 2:1 depending on steric bulk) and identify the broadened peaks (e.g., the Boc methyls at ~1.4 ppm).

  • Temperature Gradient: Increase the probe temperature in 10 K increments. Allow a strict 5-minute thermal equilibration period at each step before re-tuning, matching, and shimming the probe.

  • Coalescence Observation: Monitor the isolated signals (e.g., the C1-CH 2​ OH protons). Record the Tc​ where the distinct rotameric peaks collapse into a single broad resonance.

  • High-Temperature Acquisition: Once past Tc​ (typically 353–373 K), acquire high-resolution 1D 1 H, 13 C, and 2D NMR (COSY, HSQC, HMBC) spectra. The time-averaged spectrum will yield sharp, singular peaks for unambiguous assignment.

  • Thermodynamic Validation (Optional): Calculate the rotational energy barrier using the Eyring equation and the observed Tc​ to validate the steric hindrance of the bicyclic core [3].

Spectral Assignment and Data Presentation

At high temperatures (or in cases where one rotamer heavily dominates), the rigid bicyclic core yields highly characteristic chemical shifts. The bridgehead carbon (C1) and the adjacent methylene protons are heavily deshielded due to the proximity of the nitrogen and oxygen atoms.

Table 1: Representative High-Temperature NMR Chemical Shifts for 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (DMSO- d6​ , 373 K)

Position 1 H NMR ( δ , ppm) 13 C NMR ( δ , ppm)Multiplicity / Assignment
N-Boc (CH 3​ ) 1.4028.5Singlet, 9H (tert-butyl group)
N-Boc (C=O) -154.5Quaternary, Carbamate carbonyl
C1 (Bridgehead) -59.8Quaternary, Bridgehead carbon
C1-CH 2​ OH 3.60 – 3.7564.0Multiplet, 2H (Diastereotopic protons)
OH 4.52-Broad singlet, 1H (Exchangeable)
C3 (Adjacent to N) 3.10 – 3.3546.3Multiplet, 2H
C4 (Bridgehead) 1.7534.6Multiplet, 1H
C5, C6, C7, C8 1.45 – 2.0520.5 – 28.0Overlapping multiplets, 8H (Bicyclic core)

Note: Chemical shifts are synthesized from structurally analogous bridged bicyclic carbamates [4].

High-Resolution Mass Spectrometry (HRMS) & Infrared (IR) Spectroscopy

Orthogonal validation of the molecular formula and functional groups is achieved through HRMS and IR spectroscopy.

HRMS (ESI-TOF) Protocol: The exact mass of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (C 13​ H 23​ NO 3​ ) is calculated as [M+H] + = 242.1756.

  • Methodology: Infuse a 1 µg/mL solution in MeOH/H 2​ O (1:1) with 0.1% formic acid into an ESI source.

  • Validation: The observation of the [M+H] + peak within a mass error of < 5 ppm confirms the elemental composition. A common in-source fragmentation peak at [M - C 4​ H 8​

    • H] + (~186.11 m/z) is highly diagnostic, representing the loss of the isobutylene group from the Boc moiety.

FT-IR Spectroscopy Protocol:

  • Methodology: Analyze the neat solid using Attenuated Total Reflectance (ATR) FT-IR.

  • Validation:

    • ~3400 cm −1 : A broad stretch confirming the presence of the primary hydroxyl (-OH) group.

    • 1680–1700 cm −1 : A strong, sharp stretch corresponding to the carbamate carbonyl (C=O). The slightly lower wavenumber compared to standard esters is characteristic of the nitrogen lone pair delocalization.

X-Ray Crystallography: 3D Conformation

While NMR provides solution-state connectivity, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration and the exact solid-state conformation of the rigid isoquinuclidine core.

Crystallization Protocol:

  • Dissolution: Dissolve 50 mg of the purified compound in a minimum volume of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Vapor Diffusion Setup: Transfer the solution to a small inner vial and place it inside a larger outer vial containing an anti-solvent (e.g., hexanes or pentane).

  • Equilibration: Seal the larger vial to allow slow vapor diffusion at room temperature over 3–7 days.

  • Harvesting: Carefully harvest the resulting colorless prisms under a microscope.

  • Data Acquisition: Mount a suitable crystal on a diffractometer equipped with a Mo-K α or Cu-K α radiation source. The rigid bridged structure typically crystallizes well, and the resulting electron density map will unambiguously confirm the relative stereochemistry of the bridgehead hydroxymethyl group and the specific rotameric state trapped in the crystal lattice.

Conclusion

The structural characterization of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol requires a deliberate and multi-faceted analytical approach. By understanding the causality behind N-Boc rotameric signal broadening, researchers can deploy VT-NMR as a self-validating tool to simplify complex spectra. When combined with orthogonal techniques like HRMS, IR, and X-ray crystallography, this workflow ensures absolute confidence in the structural integrity of this vital medicinal chemistry scaffold.

References

  • Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: Nature Communications / PubMed Central URL: [Link]

  • Title: Rotamers or Diastereomers? An Overlooked NMR Solution Source: Journal of Chemical Education / ResearchGate URL: [Link]

  • Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Design of [R-(Z)]-(+)-α-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile (SB 202026), a Functionally Selective Azabicyclic Muscarinic M1 Agonist Incorporating the N-Methoxy Imidoyl Nitrile Group as a Novel Ester Bioisostere Source: Journal of Medicinal Chemistry URL: [Link]

Exploratory

Comprehensive NMR Characterization of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: A Technical Guide for Isoquinuclidine Scaffolds

Executive Summary The compound 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (CAS: 936545-64-1)[1] is a highly valuable, conformationally restricted isoquinuclidine building block used extensively in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (CAS: 936545-64-1)[1] is a highly valuable, conformationally restricted isoquinuclidine building block used extensively in medicinal chemistry and drug development. As a bioisostere for piperidine and morpholine rings, its rigid bicyclic framework provides enhanced metabolic stability and predictable vectorization of pharmacophores.

However, the structural complexity of the[2.2.2] bicyclic system, combined with the conformational dynamics of the N-tert-butyloxycarbonyl (Boc) protecting group, presents unique challenges for Nuclear Magnetic Resonance (NMR) characterization. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR chemical shifts of this molecule, detailing the causality behind the spectral phenomena and providing self-validating protocols for unambiguous structural assignment.

Structural & Conformational Analysis

To accurately assign the NMR spectra of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol, one must first understand its topology and dynamic behavior in solution[2].

Symmetry and Enantiotopic Environments

The core 2-azabicyclo[2.2.2]octane skeleton possesses an internal plane of symmetry that passes through the C1-C4 axis and the N2-C3 bridge.

  • Equivalence: Because the hydroxymethyl group (-CH 2​ OH) is located at the C1 bridgehead (lying on the symmetry plane), the molecule retains this symmetry on the NMR timescale.

  • Impact on Spectra: This symmetry renders the C5 and C7 methylenes chemically equivalent (enantiotopic), as well as the C6 and C8 methylenes. Consequently, the 13 C NMR spectrum simplifies to exactly 9 distinct carbon environments (including the 3 environments of the Boc group).

Boc-Induced Rotamerism (Causality of Line Broadening)

A critical phenomenon in the NMR of N-Boc protected heterocycles is the restricted rotation around the carbamate C-N partial double bond.

  • The Mechanism: The lone pair on the nitrogen atom delocalizes into the Boc carbonyl group. This creates an energy barrier to rotation, resulting in two distinct rotamers (carbonyl oxygen pointing syn or anti relative to the C1 bridgehead).

  • Spectral Consequence: At standard ambient temperature (298 K), this exchange is often intermediate on the NMR timescale. This causes severe peak broadening or the appearance of duplicate signals (rotameric pairs), particularly for atoms proximal to the nitrogen (C1, C3, the hydroxymethyl protons, and the Boc tert-butyl group).

To overcome this and achieve a self-validating assignment, Variable Temperature (VT) NMR is employed to push the system into the fast-exchange limit, coalescing the signals into sharp, time-averaged peaks[3].

NMR Workflow for Bicyclic Scaffolds

NMR_Workflow A Sample Preparation (CDCl3 or DMSO-d6, 0.03% TMS) B 1D 1H & 13C NMR Acquisition (298 K) A->B C Assess Rotamer Broadening (Check C1, C3, Boc signals) B->C D Variable Temperature (VT) NMR (Heat to 320-340 K) C->D Broad/Dual Peaks (Slow Exchange) E 2D NMR Suite (COSY, HSQC, HMBC) C->E Sharp Peaks (Fast Exchange) D->E Coalescence Reached F Structural Validation & Chemical Shift Assignment E->F

Logical workflow for the NMR acquisition and structural assignment of Boc-protected bicyclic scaffolds.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following standardized protocol must be executed. This methodology ensures that the resulting data is not merely collected, but internally validated through multidimensional correlation.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the compound for 1 H NMR, or 50–80 mg for 13 C NMR.

  • Dissolve the sample in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v Tetramethylsilane as an internal standard)[4].

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity (shimming).

Step 2: 1D and VT-NMR Acquisition

  • Acquire a standard 1 H spectrum at 298 K (400 or 500 MHz, 16 scans, 2s relaxation delay).

  • Inspect the baseline and peak widths. If the Boc tert-butyl singlet (~1.45 ppm) or the C3 methylene protons (~3.25 ppm) exhibit significant broadening, initiate Variable Temperature (VT) analysis.

  • Gradually increase the probe temperature in 10 K increments (up to 320 K in CDCl 3​ , or switch to DMSO-d 6​ for temperatures up to 350 K) until the rotameric signals coalesce into sharp singlets/multiplets.

Step 3: 2D NMR Validation Suite

  • COSY ( 1 H- 1 H): Use to trace the continuous spin system from the C4 bridgehead proton to the adjacent C3, C5, and C7 methylenes.

  • HSQC ( 1 H- 13 C): Use to unambiguously link the proton signals to their directly attached carbons, differentiating the overlapping methylene envelopes (C5/C7 vs. C6/C8).

  • HMBC ( 1 H- 13 C): Crucial for assigning quaternary carbons. The hydroxymethyl protons (C1') will show strong 3-bond correlations to C6/C8 and a 2-bond correlation to the C1 bridgehead.

1 H and 13 C NMR Chemical Shifts

The following data represents the coalesced (time-averaged) chemical shifts for 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol in CDCl 3​ . The assignments are derived from empirical rules, inductive effect analysis, and established isoquinuclidine literature[2][3].

13 C NMR Data & Causality
PositionCarbon TypeChemical Shift (ppm)Mechanistic Rationale (Causality)
C=O (Boc) Quaternary154.5Highly deshielded carbamate carbonyl carbon.
C(CH 3​ ) 3​ Quaternary79.8Deshielded by the adjacent carbamate oxygen.
C1' -CH 2​ OH66.2Primary alcohol carbon; deshielded by the hydroxyl oxygen (-I effect).
C1 Quaternary (Bridgehead)61.5Highly deshielded due to the combined electron-withdrawing (-I) effects of the directly attached N2 atom and the C1' oxygen-bearing carbon.
C3 -CH 2​ -N46.8Alpha to the nitrogen atom; typical range for [2.2.2] azacycles.
-CH 3​ (Boc) Primary (x3)28.5Standard tert-butyl methyl resonance.
C6, C8 -CH 2​
  • (x2)
27.5Beta to the highly substituted C1 bridgehead; slightly more deshielded than C5/C7 due to proximity to the -CH 2​ OH group.
C4 -CH- (Bridgehead)24.2Aliphatic bridgehead carbon; relatively shielded due to distance from heteroatoms.
C5, C7 -CH 2​
  • (x2)
  • 23.5Gamma to nitrogen and beta to the unsubstituted C4 bridgehead.
    1 H NMR Data & Splitting Analysis
    PositionMultiplicityIntegralChemical Shift (ppm)Coupling / Structural Notes
    C1'-H 2​ Singlet (or ABq)2H3.70Enantiotopic protons on the symmetry plane. Appears as a singlet if freely rotating and decoupled from the -OH.
    C3-H 2​ Broad doublet2H3.25 3J≈2.5 Hz. Coupled to the C4 bridgehead proton. The ~60° dihedral angle dictates a small Karplus coupling constant.
    -OH Broad singlet1H2.80Exchangeable with D 2​ O. Shift varies with concentration and temperature.
    C4-H Multiplet1H1.90Complex splitting due to coupling with C3, C5, and C7 protons.
    C6,8-H 2​ Multiplet4H1.75Comprises exo and endo protons. Shifted slightly downfield relative to C5/C7 due to the anisotropic effect of the C1 substituent.
    C5,7-H 2​ Multiplet4H1.50Comprises exo and endo protons.
    -CH 3​ (Boc) Singlet9H1.45Intense, sharp singlet (at fast exchange).

    Troubleshooting & Data Validation

    When analyzing the spectra of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol, researchers frequently encounter overlapping multiplets in the 1.40 – 2.00 ppm aliphatic region.

    Validation Strategy: Do not attempt to assign the C5, C6, C7, and C8 protons purely by 1D integration. Instead, rely on the HSQC spectrum . The C6/C8 carbons (at ~27.5 ppm) will cleanly correlate to the proton multiplet at ~1.75 ppm, while the C5/C7 carbons (at ~23.5 ppm) will correlate to the ~1.50 ppm multiplet. This self-validating cross-check ensures absolute confidence in the structural assignment, eliminating the ambiguity caused by the dense aliphatic envelope.

    References

    • Title: 936545-64-1 | 2-boc-2-azabicyclo[2.2.
    • Title: 2-Azabicyclo(2.2.2)
    • Title: Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.
    • Title: CAS号:3028163-44-9 - 毕得医药 (Contains 936545-64-1 data)

    Sources

    Foundational

    A Senior Application Scientist's Guide to the Physicochemical Properties of Boc-Protected Azabicyclo[2.2.2]octane Derivatives

    Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Azabicyclo[2.2.2]octane Scaffold and the Impact of Boc Protection In the landscape of modern medicinal che...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Value of the Azabicyclo[2.2.2]octane Scaffold and the Impact of Boc Protection

    In the landscape of modern medicinal chemistry, the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. Three-dimensional (3D) scaffolds have become increasingly vital in this pursuit, offering a departure from traditional "flat" aromatic systems. Among these, azabicyclic frameworks, such as the azabicyclo[2.2.2]octane core, are prized for their structural rigidity and precise vectoral display of substituents. This rigid structure can lead to enhanced binding affinity and selectivity for biological targets.

    The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the core nitrogen atom is a critical synthetic maneuver. However, this addition is not merely a transient step in a synthetic route; it fundamentally transforms the molecule's physicochemical identity. The Boc group, being bulky and nonpolar, masks the basicity of the nitrogen and significantly increases lipophilicity.[1] Understanding these altered properties is paramount for drug development professionals, as they directly influence a compound's solubility, membrane permeability, metabolic stability, and overall "drug-likeness". This guide provides an in-depth analysis of the key physicochemical properties of Boc-protected azabicyclo[2.2.2]octane derivatives, offering both foundational principles and practical experimental insights.

    Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

    Lipophilicity is arguably one of the most critical physicochemical parameters in drug design.[2][][4] It governs how a compound distributes between aqueous and lipid environments, which in turn affects absorption, distribution, metabolism, and excretion (ADME). Lipophilicity is commonly expressed as the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[][4][5]

    The Boc Group's Influence: The addition of the large, greasy tert-butyl group dramatically increases the lipophilicity of the parent azabicyclo[2.2.2]octane scaffold. This has a dual effect:

    • Enhanced Membrane Permeability: Increased lipophilicity generally correlates with better passage through lipid bilayers, such as the intestinal wall and the blood-brain barrier.[][6]

    • Reduced Aqueous Solubility: A significant drawback of high lipophilicity is often a decrease in aqueous solubility, which can hinder formulation and bioavailability.

    For the ionizable azabicyclo[2.2.2]octane core, LogD is the more relevant measure in a biological context, as the molecule's charge state changes with pH.[4][5] However, the Boc-protected derivative, being a neutral carbamate, has a LogP that is not pH-dependent until the pH becomes low enough to cause cleavage of the Boc group itself.

    Data Presentation: Lipophilicity
    CompoundScaffoldLogP (Calculated)LogD at pH 7.4 (Calculated)Key Takeaway
    1Azabicyclo[2.2.2]octane~1.1Varies with pKaParent amine is moderately lipophilic and basic.
    2Boc-azabicyclo[2.2.2]octane~2.5 - 3.0~2.5 - 3.0Boc group significantly increases lipophilicity.
    34-hydroxy-Boc-azabicyclo[2.2.2]octane~2.0 - 2.5~2.0 - 2.5A polar group like -OH can temper the lipophilicity increase.

    Note: These are estimated values. Experimental determination is crucial for accuracy.

    Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

    The shake-flask method is the "gold standard" for experimentally determining LogP values due to its direct measurement of partitioning.[7][8][9]

    Causality: This method directly models the partitioning of a drug between an aqueous phase (simulating plasma/cytosol) and a lipid-like phase (n-octanol, simulating cell membranes). The resulting ratio provides a robust, empirical measure of a compound's lipophilic character.[]

    Methodology:

    • Phase Preparation: Prepare n-octanol saturated with buffered water (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD measurements) and buffered water saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[10]

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration should be low enough to avoid saturation in either phase.

    • Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and aqueous buffer.[10]

    • Equilibration: Agitate the mixture vigorously (e.g., on a mechanical shaker) for a sufficient time to allow equilibrium to be reached (typically 1-24 hours).[7]

    • Phase Separation: Separate the two phases cleanly, often aided by centrifugation.[9] Improper separation is a common source of error.[7]

    • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[7][10]

    • Calculation:

      • LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

    Visualization: LogP/LogD Determination Workflow

    LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Prepare Pre-Saturated n-Octanol & Aqueous Buffer Mix Mix Compound with Octanol/Buffer Phases Prep1->Mix Prep2 Prepare Compound Stock Solution Prep2->Mix Equilibrate Agitate to Reach Equilibrium Mix->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Quantify_O Quantify [C] in Octanol Phase (HPLC) Separate->Quantify_O Quantify_A Quantify [C] in Aqueous Phase (HPLC) Separate->Quantify_A Calculate Calculate LogP/LogD Quantify_O->Calculate Quantify_A->Calculate

    Caption: Workflow for LogP/LogD determination by the shake-flask method.

    Basicity (pKa): The On/Off Switch for Ionization

    The pKa is the pH at which a molecule is 50% protonated and 50% in its neutral form. For an amine like azabicyclo[2.2.2]octane, the pKa of its conjugate acid dictates its charge state at physiological pH (~7.4). This is critical for receptor binding (ionic interactions often play a key role) and for ADME properties like solubility and permeability.[11]

    The Boc Group's Influence: The Boc group acts as a strong electron-withdrawing group via the carbamate linkage. This delocalizes the lone pair of electrons on the nitrogen atom, making them less available for protonation.[12] The direct consequence is a dramatic reduction in the basicity of the nitrogen.

    • Unprotected Amine: The parent azabicyclo[2.2.2]octane is a strong base with a pKa typically in the range of 10-11, meaning it is almost fully protonated and positively charged at physiological pH.[13]

    • Boc-Protected Derivative: The carbamate is effectively non-basic. Its pKa is so low that it is neutral across the entire physiological pH range. This transformation from a charged, hydrophilic cation to a neutral, lipophilic molecule is one of the most significant physicochemical shifts imparted by Boc protection.

    Data Presentation: Basicity
    CompoundStructureApproximate pKa (Conjugate Acid)Charge at pH 7.4
    Azabicyclo[2.2.2]octaneAmine10 - 11Predominantly Positive (+)
    Boc-azabicyclo[2.2.2]octaneCarbamate< 0Neutral (0)
    Experimental Protocol: pKa Determination by Potentiometric Titration

    Potentiometric titration is a highly precise and widely used method for pKa determination.[14][15]

    Causality: This technique measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The point of maximum inflection on the resulting titration curve corresponds to the half-equivalence point, where the pH is equal to the pKa of the analyte.[14][16]

    Methodology:

    • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11][16]

    • Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., the hydrochloride salt of the parent amine) in deionized water or a water/co-solvent mixture if solubility is low. A typical concentration is 1-10 mM.[11][16]

    • Ionic Strength: Maintain a constant ionic strength throughout the titration by adding a background electrolyte like KCl (e.g., 0.15 M). This minimizes changes in activity coefficients.[11][16]

    • Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon before and during the titration to remove dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[11][16]

    • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an amine salt) and record the pH after each addition, allowing the reading to stabilize.[11][16]

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region).[16] This can be found by calculating the first or second derivative of the curve.

    Visualization: The Effect of Boc Protection on Basicity

    pKa_Effect cluster_unprotected Unprotected Amine (pKa ~10-11) cluster_protected Boc-Protected Amine (pKa < 0) Unprot_Eq R₃N + H⁺ ⇌ R₃NH⁺ Boc Boc Group (Electron Withdrawing) Unprot_State At pH 7.4: Predominantly R₃NH⁺ (Charged) Prot_Eq Boc-NR₂ + H⁺ ⇌ No Reaction Prot_State At pH 7.4: Exclusively Boc-NR₂ (Neutral) Boc->Prot_Eq Lowers N Basicity

    Caption: The Boc group's electron-withdrawing nature drastically reduces nitrogen basicity.

    Chemical and Thermal Stability: A Double-Edged Sword

    The utility of the Boc group is defined by its stability under certain conditions and its lability under others. It is robustly stable in basic, nucleophilic, and reductive environments, which allows for a wide range of synthetic transformations on other parts of the molecule.[12][17]

    However, its primary characteristic is its instability in acidic conditions.[1][12] This acid lability is the cornerstone of its use as a protecting group but must be carefully managed.

    Mechanism of Acid-Catalyzed Deprotection:

    • Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid.[12]

    • Carbocation Formation: The protonated group fragments, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl carbocation and a carbamic acid intermediate.[12]

    • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing the free amine and carbon dioxide.[12]

    Common Deprotection Reagents:

    • Trifluoroacetic Acid (TFA): The most common method involves using a 20-50% solution of TFA in a solvent like dichloromethane (DCM).[12][18]

    • HCl in Dioxane/Methanol: A 4M solution of HCl in an organic solvent is also highly effective.[18]

    Thermal Stability: While generally stable at physiological temperatures (e.g., 37°C in neutral or basic media), the Boc group can be cleaved at elevated temperatures (>100-150°C), especially in the presence of even trace amounts of water or acid, which can catalyze the decomposition.[19][20] This is a critical consideration for high-temperature reactions or long-term storage of compounds.

    Data Presentation: Boc Group Stability
    ConditionStabilityOutcome
    Basic (e.g., NaOH, Et₃N)StableBoc group remains intact.[12][17]
    Nucleophilic (e.g., R-Li, Grignards)StableBoc group remains intact.
    Reductive (e.g., H₂, Pd/C)StableBoc group remains intact.
    Strong Acid (e.g., TFA, HCl)LabileRapid cleavage to the free amine.[1][12]
    Elevated Temperature (>150°C)Potentially LabileRisk of cleavage, especially if moisture is present.[20]

    Conclusion: A Strategic Perspective for Drug Discovery

    The act of protecting an azabicyclo[2.2.2]octane derivative with a Boc group is a profound physicochemical modification, not just a synthetic convenience. It transforms a polar, basic, and charged molecule into a nonpolar, neutral, and significantly more lipophilic entity.

    • Lipophilicity: The increase in LogP enhances membrane permeability but can negatively impact solubility. This trade-off must be carefully balanced, often by incorporating other polar functional groups into the final molecule.

    • Basicity: The quenching of basicity (pKa reduction) eliminates the positive charge at physiological pH. This is a critical change that affects solubility and how the molecule interacts with its biological target. While it can reduce unwanted interactions with acidic biopolymers, it also removes the potential for key ionic binding.

    • Stability: The predictable acid-lability of the Boc group is its greatest strength in synthesis but requires careful consideration in formulation and drug delivery, where the acidic environment of the stomach (pH 1-2) would cause rapid deprotection.

    For drug development professionals, a thorough understanding of these properties is not optional. It is fundamental to designing molecules with the desired ADME profile, interpreting structure-activity relationships, and ultimately, advancing successful therapeutic candidates from the bench to the clinic.

    References

    • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

    • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

    • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

    • LASSBIO - UFRJ. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

    • National Center for Biotechnology Information (PMC). Development of Methods for the Determination of pKa Values. [Link]

    • protocols.io. LogP / LogD shake-flask method. [Link]

    • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

    • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. [Link]

    • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

    • ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

    • YouTube. (2020). pH titration- for the determination of pKa value of weak acid. [Link]

    • Royal Society of Chemistry. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]

    • ACS Publications. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid. [Link]

    • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

    • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

    • Royal Society of Chemistry. Supplemental Material I. Solubility Estimates of Boc Derivatives. [Link]

    • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

    • National Center for Biotechnology Information (PMC). (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

    • Royal Society of Chemistry. (2025). Exploring the intricacies of inverse hydride shuttle catalysis in azabicyclic scaffold construction with contiguous stereocenters. [Link]

    • National Center for Biotechnology Information (PMC). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

    • PubChem. 2-Azabicyclo(2.2.2)octane. [Link]

    • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

    • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

    • Scribd. Understanding LogP and LogD in Lipophilicity. [Link]

    • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

    • ResearchGate. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

    • Cheméo. Chemical Properties of 3-Amino-1-azabicyclo[2.2.2]octane (CAS 6238-14-8). [Link]

    • Cheméo. Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). [Link]

    • IAPC Journals. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

    • Juniper Publishers. (2018). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. [Link]

    • University of Evansville. Approximate pKa chart of the functional groups. [Link]

    Sources

    Exploratory

    Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    Executive Overview The compound 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol ( C13​H23​NO3​ ) represents a highly functionalized, conformationally restricted bicyclic scaffold frequently utilized in modern pharmacophore de...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Overview

    The compound 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol ( C13​H23​NO3​ ) represents a highly functionalized, conformationally restricted bicyclic scaffold frequently utilized in modern pharmacophore design. Accurate structural characterization via tandem mass spectrometry (LC-MS/MS) requires a deep mechanistic understanding of its collision-induced dissociation (CID) pathways. This technical guide delineates the precise fragmentation kinetics of this molecule, focusing on the lability of the tert-butyloxycarbonyl (Boc) protecting group, the elimination dynamics of the bridgehead hydroxymethyl moiety, and the retro-Diels-Alder (RDA) disassembly of the isoquinuclidine core.

    Ionization Thermodynamics and Precursor Profiling

    In positive electrospray ionization (ESI+), the molecule readily accepts a proton to form the [M+H]+ precursor ion at an exact mass of m/z 242.17 . The site of protonation is a critical determinant of the subsequent fragmentation cascade. While the bridgehead nitrogen is sterically hindered and its basicity is attenuated by the electron-withdrawing Boc carbamate, protonation predominantly occurs at the carbamate carbonyl oxygen. This localization weakens the tert-butyl C-O bond, priming the molecule for low-energy dissociation[1].

    Mechanistic Pathways of Collision-Induced Dissociation (CID)

    Phase I: The Boc Deprotection Cascade

    The most thermodynamically favorable fragmentation pathway is the cleavage of the Boc group. Under low collision energy (CE 10–15 eV), the [M+H]+ ion (m/z 242.17) undergoes a characteristic two-step elimination. Initially, a McLafferty-like rearrangement or inductive cleavage results in the loss of isobutylene ( C4​H8​ , 56 Da), yielding a protonated carbamic acid intermediate at m/z 186.11 [1]. Because carbamic acids are inherently unstable, this intermediate rapidly decarboxylates, losing CO2​ (44 Da) to generate the fully deprotected 2-azabicyclo[2.2.2]octane-1-methanol core at m/z 142.12 . At higher collision energies, this process appears as a concerted loss of the entire Boc moiety (100 Da)[2].

    Phase II: Hydroxymethyl Elimination Dynamics

    Once the secondary amine is unmasked (m/z 142.12), the fragmentation focus shifts to the bridgehead hydroxymethyl group. Primary alcohols typically undergo dehydration (loss of H2​O , 18 Da) to form an alkene. In this rigid bicyclic system, the loss of water yields an iminium-like or strained alkene fragment at m/z 124.11 . Alternatively, the loss of formaldehyde ( CH2​O , 30 Da) can occur, yielding m/z 112.11 . Historical literature on azabicyclooctane derivatives indicates that the loss of a hydroxyl group or water is highly dependent on the stereochemical and conformational rigidity of the bicyclic system[3].

    Phase III: Bicyclic Core Disassembly

    The ultimate phase of fragmentation requires higher collision energies (CE > 25 eV) to fracture the highly stable azabicyclo[2.2.2]octane framework. The isoquinuclidine skeleton characteristically undergoes a retro-Diels-Alder (RDA) reaction or sequential α -cleavages. The most diagnostic neutral loss from the m/z 142.12 core is the extrusion of the ethylene bridge ( C2​H4​ , 28 Da), resulting in a distinct fragment at m/z 114.09 .

    Fragmentation M [M+H]+ m/z 242.17 Int1 [M+H - C4H8]+ m/z 186.11 (Carbamic Acid) M->Int1 - Isobutylene (56 Da) Int2 [M+H - C5H8O2]+ m/z 142.12 (De-Boc Core) M->Int2 - Boc (100 Da) Int1->Int2 - CO2 (44 Da) Frag1 [M+H - Boc - H2O]+ m/z 124.11 Int2->Frag1 - H2O (18 Da) Frag2 [M+H - Boc - CH2O]+ m/z 112.11 Int2->Frag2 - CH2O (30 Da) Frag3 [M+H - Boc - C2H4]+ m/z 114.09 Int2->Frag3 - C2H4 (28 Da)

    Figure 1: Proposed MS/MS collision-induced dissociation (CID) pathway for 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol.

    Quantitative Fragmentation Data

    Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Formula of LossStructural Assignment / Mechanism
    242.17 186.1156 C4​H8​ Loss of isobutylene from the Boc group
    186.11 142.1244 CO2​ Decarboxylation of carbamic acid intermediate
    242.17 142.12100 C5​H8​O2​ Concerted loss of the entire Boc protecting group
    142.12 124.1118 H2​O Dehydration of the bridgehead hydroxymethyl group
    142.12 114.0928 C2​H4​ Retro-Diels-Alder (RDA) cleavage of the bicyclic core
    142.12 112.1130 CH2​O Loss of formaldehyde from the hydroxymethyl group

    Self-Validating LC-MS/MS Analytical Protocol

    To ensure absolute trustworthiness and reproducibility, the following protocol integrates a self-validating system suitability test (SST). The causality behind these specific parameters lies in balancing the preservation of the fragile [M+H]+ precursor in the source with sufficient kinetic energy transfer in the collision cell to map the entire structural scaffold.

    Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI CID CID Fragmentation ESI->CID Data Data Analysis CID->Data

    Figure 2: Standardized LC-MS/MS analytical workflow for characterizing bicyclic amine scaffolds.

    Step-by-Step Methodology

    1. Sample Preparation & Matrix Control

    • Action: Dissolve 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the carbamate in ESI+ mode. The 50% organic aqueous environment prevents hydrophobic collapse of the bicyclic ring.

    • Validation: Run a solvent blank immediately prior to the sample to establish a baseline and rule out isobaric background interference at m/z 242.

    2. Chromatographic Separation (UHPLC)

    • Action: Inject 2 μ L onto a sub-2 μ m C18 column (e.g., 2.1 x 50 mm, 1.7 μ m). Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The hydrophobic Boc group ensures strong retention on the C18 stationary phase, allowing separation from any completely deprotected impurities (which would elute early in the void volume).

    3. ESI Source Optimization

    • Action: Capillary Voltage: 3.0 kV. Desolvation Temperature: 350°C. Cone Voltage (or Declustering Potential): 20 V.

    • Causality: A strictly controlled, low cone voltage is mandatory. The Boc group is highly susceptible to in-source fragmentation (ISF). Exceeding 25 V will prematurely strip the Boc group before the precursor reaches the first quadrupole, artificially skewing the MS1 spectrum.

    4. Tandem Mass Spectrometry (QqQ or Q-TOF)

    • Action: Isolate m/z 242.2 in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 35 eV using Argon as the collision gas.

    • Causality: Ramping the CE is critical for a complete structural map. A low CE (10–15 eV) selectively isolates the Boc loss (m/z 186, 142), while a high CE (25–35 eV) forces the robust bicyclic core to undergo RDA fragmentation (m/z 114).

    References

    • Bain, R. M., et al. "Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray." Rapid Communications in Mass Spectrometry / OSTI.gov. URL: [Link]

    • Burlingame, A. L., et al. "The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane." The Journal of Organic Chemistry / ACS Publications. URL: [Link]

    • Pappireddi, N., et al. "Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents." NIH PubMed Central (PMC). URL: [Link]

    Sources

    Foundational

    Crystallographic Data and 3D Structure of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: A Technical Guide

    Executive Summary The molecule 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (CAS: 936545-64-1) represents a highly specialized, rigidified scaffold of profound interest in modern structure-based drug design (SBDD)[1]. Feat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The molecule 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (CAS: 936545-64-1) represents a highly specialized, rigidified scaffold of profound interest in modern structure-based drug design (SBDD)[1]. Featuring an isoquinuclidine (2-azabicyclo[2.2.2]octane) core, this compound serves as a conformationally restricted mimic for piperidines, quinuclidines, and morphans. Such bridged bicyclic systems are frequently deployed to reduce the entropic penalty of drug-target binding, a strategy recently highlighted in the development of novel opioid receptor antagonists[2].

    This whitepaper provides an in-depth mechanistic analysis of the 3D structural properties of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol, detailing the crystallographic workflows required to resolve its solid-state architecture and the conformational logic dictated by its unique steric constraints.

    Molecular Architecture & Conformational Logic

    To understand the crystallographic behavior of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol, one must dissect its three primary structural domains:

    • The Isoquinuclidine Core ([2.2.2] Bicyclic System): Unlike standard piperidines which predominantly adopt a chair conformation, the [2.2.2] bridged architecture forces the nitrogen-containing ring into a rigid boat conformation . This introduces significant torsional strain but locks the spatial vectors of attached substituents, making it a predictable pharmacophore.

    • Symmetry and Chirality: A critical, often overlooked feature of this specific substitution pattern is its symmetry. The three bridges connecting the C1 and C4 bridgeheads are −N(Boc)−CH2​− , −CH2​−CH2​− , and −CH2​−CH2​− . Because two of the all-carbon bridges are identical, the molecule possesses an internal plane of symmetry passing through C1, C4, the nitrogen bridge, and the C1-hydroxymethyl group. Consequently, the molecule is achiral and will strictly crystallize in a centrosymmetric space group.

    • The C1-Hydroxymethyl & N2-Boc Interplay: The bridgehead hydroxymethyl group ( −CH2​OH ) acts as a potent hydrogen bond donor. Conversely, the bulky tert-butyloxycarbonyl (Boc) group at the adjacent N2 position provides intense steric shielding while offering a hydrogen bond acceptor via its carbamate carbonyl.

    ConformationalLogic Core Isoquinuclidine Core [2.2.2] Bicyclic System Enforced Boat Conformation Sub1 N-Boc Group Steric Shielding Rotameric Restriction Core->Sub1 N2 Substitution Sub2 C1-Hydroxymethyl H-Bond Donor (-OH) Intermolecular Dimerization Core->Sub2 C1 Bridgehead Lattice Crystal Lattice 3D Supramolecular Network High Packing Efficiency Sub1->Lattice H-Bond Acceptor (C=O) Sub2->Lattice H-Bond Donor (O-H)

    Structural logic driving the 3D crystal lattice formation via intermolecular interactions.

    Experimental Protocol: X-Ray Crystallography

    Obtaining high-resolution 3D structural data for small, highly soluble organic molecules requires precise control over nucleation thermodynamics. The Vapor Diffusion method (specifically, sitting-drop) is the gold standard here, as it allows for a slow, asymptotic approach to supersaturation, minimizing crystal defects[3].

    Step-by-Step Crystallization & Diffraction Workflow
    • Sample Solubilization: Dissolve 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol in a volatile "good" solvent (e.g., Ethyl Acetate) to achieve a near-saturated concentration of ~15-20 mg/mL.

    • Vapor Diffusion Setup:

      • Pipette 500 µL of an anti-solvent (e.g., Hexane) into the reservoir of a sitting-drop crystallization microplate.

      • On the sample bridge, mix 2 µL of the compound solution with 2 µL of the reservoir solution.

      • Seal the chamber hermetically.

    • Equilibration (Causality): Because hexane has a higher vapor pressure than ethyl acetate, vapor phase equilibration drives hexane into the sample drop. This slowly lowers the dielectric constant and solvating power of the drop, inducing controlled nucleation[4].

    • Harvesting & Cryo-Cooling: Once single crystals of sufficient size (>0.1 mm) form, harvest them using a nylon loop. Immediately plunge the crystal into liquid nitrogen (100 K) using Paratone-N oil as a cryoprotectant. Causality: Cryo-cooling minimizes thermal atomic vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

    • Data Collection & Processing: Mount the crystal on a diffractometer equipped with a microfocus X-ray source (Cu , λ=1.5418 Å).

    • Structure Solution (SHELXT/SHELXL):

      • Solve the phase problem using SHELXT , which utilizes a highly efficient dual-space algorithm ideal for light-atom organic structures[5].

      • Refine the structural model using SHELXL via full-matrix least-squares on F2 [6].

    Workflow A Sample Preparation (2-Boc-2-azabicyclo[2.2.2]octane-1-methanol) B Vapor Diffusion Crystallization (Sitting Drop Method) A->B C X-Ray Diffraction Data Collection (Cryo-cooling at 100 K) B->C D Structure Solution (SHELXT: Dual-Space Algorithm) C->D E Structure Refinement (SHELXL: Least-Squares on F²) D->E F Final 3D Structural Model (CIF Generation) E->F

    Workflow for the crystallographic determination of the isoquinuclidine derivative.

    Derived Crystallographic Data & 3D Structure

    Based on the symmetry of the isoquinuclidine core and the steric demands of the N-Boc and C1-hydroxymethyl groups, the quantitative crystallographic parameters for this compound are highly predictable. Because the molecule is achiral, it crystallizes in a centrosymmetric space group, with the monoclinic P21​/c being the statistically dominant packing arrangement for such organic carbamates.

    Representative Quantitative Structural Data
    ParameterExpected/Derived ValueMechanistic Rationale
    Crystal System MonoclinicTypical for highly substituted, achiral bridged bicyclics.
    Space Group P21​/c Centrosymmetric packing minimizes void space.
    Temperature 100(2) KCryo-cooling suppresses thermal motion.
    Z (Molecules/Unit Cell) 4One molecule per asymmetric unit ( Z′=1 ).
    Conformation of Core Boat (Piperidine ring)Enforced by the [2.2.2] aliphatic bridges.
    Boc Rotamer State anti (C=O to bridgehead)Minimizes steric clash with the C1-hydroxymethyl group.
    Primary H-Bond O−H⋯O=C (Carbamate)Intermolecular dimerization or 1D chain formation.
    Hydrogen Bonding Network

    The 3D supramolecular structure is entirely dictated by the bridgehead methanol group. In the solid state, the hydroxyl proton acts as a strong donor to the carbonyl oxygen of an adjacent molecule's Boc group. This O−H⋯O=C interaction (typically with an O⋯O distance of ~2.75–2.85 Å) drives the formation of infinite one-dimensional chains along the crystallographic b-axis, providing high lattice stability and a relatively high melting point for a Boc-protected amine.

    Applications in Drug Development

    The crystallographic validation of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol is not merely an academic exercise; it has direct implications for SBDD. When medicinal chemists incorporate this scaffold into a drug candidate, they rely on the exact spatial coordinates (bond vectors) derived from X-ray crystallography to perform in silico docking.

    Recent large-scale virtual screening campaigns have demonstrated that isoquinuclidine derivatives can act as highly potent, dual-acting antagonists and inverse agonists at μ

    • and κ -opioid receptors, respectively[2]. The rigid 3D structure ensures that the spatial relationship between the basic nitrogen (once the Boc group is removed) and the C1-substituent remains invariant, drastically reducing the entropic cost of receptor binding and enhancing target selectivity.

    Sources

    Exploratory

    Stereochemistry and Conformational Dynamics of Azabicyclo[2.2.2]octane Scaffolds: A Comprehensive Guide for Drug Design

    Executive Summary The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a privileged structural motif in medicinal chemistry, organocatalysis, and materials science. Its unique rigid bicyclic framework provides except...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a privileged structural motif in medicinal chemistry, organocatalysis, and materials science. Its unique rigid bicyclic framework provides exceptional pre-organization of pharmacophores, making it a cornerstone in the development of muscarinic agonists, antimalarials, and chiral catalysts. This technical guide explores the causal relationships between the scaffold's stereochemistry, its dynamic conformational twisting, and its pharmacological efficacy, providing researchers with validated protocols for structural assignment.

    Structural Foundations: Symmetry, Strain, and In/Out Isomerism

    The C3v​ to C3​ Symmetry Breaking

    In its idealized, perfectly eclipsed state, the 1-azabicyclo[2.2.2]octane core possesses C3v​ symmetry. However, this conformation forces the C-H bonds on adjacent carbons into direct alignment, generating severe eclipsing torsional strain. To relieve this energetic penalty, the molecule undergoes a dynamic structural distortion. The quinuclidine ring twists along the N-C-C-C torsion angles by approximately 10° to 17°, breaking the symmetry down to a staggered C3​ conformation[1].

    This causality dictates the scaffold's behavior in solution: at ambient temperatures, the molecule is highly fluxional, rapidly interconverting between the right-handed and left-handed twisted C3​ enantiomers through the C3v​ transition state.

    Nitrogen Inversion and Basicity

    Unlike acyclic or monocyclic amines, the bridgehead nitrogen of the quinuclidine core is sterically precluded from undergoing pyramidal inversion. Passing through a planar transition state would require the nitrogen to invert "inward" into the bicyclic cavity. This "in" conformer is energetically prohibited due to extreme angle strain and steric clashing, a phenomenon governed by In/Out isomerism[2].

    Consequently, the nitrogen lone pair is permanently locked in an "outward" trajectory. This geometric pre-organization minimizes the entropic cost of protonation and maximizes the sp3 character of the lone pair, directly causing the scaffold's exceptionally high aqueous basicity (pKa ~11.0)[3].

    G2 N1 Bridgehead Nitrogen (Locked 'Out' Conformer) N2 High Basicity (pKa ~11.0) N1->N2 N3 Protonation at Physiological pH N2->N3 N4 Ionic Interaction with Aspartate in mAChR N3->N4 N7 Subtype Selectivity (M1 vs M3) N4->N7 Synergistic Binding N5 C3 Substitution (Chiral Center) N6 Pre-organized Pharmacophore N5->N6 N6->N7

    Figure 1: Logical relationship between quinuclidine stereochemistry, basicity, and mAChR activation.

    Stereochemical Complexity in Substituted Scaffolds

    Functionalization of the azabicyclo[2.2.2]octane core, particularly at the C2 or C3 positions, introduces stereocenters that critically dictate biological activity. Because the bicyclic framework is rigid, substituents are locked into specific spatial vectors.

    For example, in the design of lobelane analogues targeting the vesicular monoamine transporter-2 (VMAT2), the incorporation of the quinuclidine ring allows researchers to mimic either the confined axial,axial conformer (via the endo,endo analogue) or the fully extended equatorial,equatorial conformer (via the exo,exo analogue)[4]. This rigid spatial vectoring is highly sensitive; incorrect stereochemical assignment often results in a complete loss of target affinity. Furthermore, in complex natural products like quinine and quinidine, the relative stereochemistry between the quinuclidine and quinoline moieties (C8 and C9 stereocenters) dictates the formation of intramolecular hydrogen bonds, fundamentally altering the molecule's 3D topology and its ability to inhibit β -haematin crystallization[5].

    Quantitative Data: Scaffold Parameters

    Table 1: Conformational and Physicochemical Metrics of the Azabicyclo[2.2.2]octane Scaffold

    ParameterValue RangeAnalytical MethodCausality / Implication
    Aqueous pKa ~11.0Potentiometric TitrationHigh basicity due to exposed, non-invertible nitrogen lone pair.
    N-C-C-C Twist Angle 0.1° to 17.6°SCXRD / DFT ModelingRelief of eclipsing torsional strain; highly dynamic in solution.
    Nitrogen Inversion Barrier > 70 kcal/molComputational (MP2/DFT)Locked "out" conformer due to rigid bicyclic framework constraints.

    Pharmacological Applications and Bioisosterism

    In drug development, the quinuclidine scaffold is frequently utilized to pre-organize pharmacophores for G protein-coupled receptors (GPCRs). In muscarinic acetylcholine receptor (mAChR) agonists, the protonated quinuclidine nitrogen forms a critical ionic salt bridge with a conserved aspartate residue in the receptor's orthosteric binding site.

    Table 2: Pharmacological Profiling of Quinuclidine Derivatives

    CompoundTarget SelectivityStereochemical FeaturesClinical/Research Application
    Cevimeline M1/M3 Agonistcis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine]Sjögren's syndrome (secretagogue).
    Talsaclidine M1 Selective Agonist(R)-3-propargyloxy-1-azabicyclo[2.2.2]octaneAlzheimer's disease research[6].
    Quinine AntimalarialComplex (C8, C9 stereocenters)Inhibition of β -haematin crystallization.

    Analytical Workflows and Experimental Protocols

    To accurately determine the stereochemistry and conformational dynamics of substituted azabicyclo[2.2.2]octanes, researchers must employ a multimodal, self-validating analytical workflow.

    G A Azabicyclo[2.2.2]octane Scaffold Synthesis B VT-NMR Spectroscopy (Solution State Dynamics) A->B Solution Phase C X-Ray Crystallography (Solid State Twist Angle) A->C Crystalline Phase D DFT Modeling (Energy Landscape) B->D Constraints E Stereochemical & Conformational Assignment B->E C->D Initial Geometry C->E D->E

    Figure 2: Multimodal workflow for conformational analysis of azabicyclo[2.2.2]octane scaffolds.

    Protocol: Stereoselective Synthesis and Conformational Verification

    This protocol outlines a self-validating system for isolating and verifying the stereochemistry of a C3-substituted quinuclidine derivative.

    Step 1: Asymmetric Synthesis & Diastereomeric Resolution

    • Synthesize the racemic C3-substituted quinuclidine via standard nucleophilic addition to quinuclidin-3-one.

    • Causality for Resolution: Because biological targets (like mAChRs) are highly stereoselective, the racemate must be resolved. Dissolve the racemate in hot ethanol and add 1.0 equivalent of a chiral resolving agent (e.g., (+)-Di- p -toluoyl-D-tartaric acid).

    • Allow the solution to cool slowly to induce fractional crystallization of the less soluble diastereomeric salt.

    • Self-Validation: Free-base the resolved salt and analyze via chiral HPLC. Cross-reference the enantiomeric excess (ee) with specific rotation [α]D​ measurements.

    Step 2: Variable-Temperature NMR (VT-NMR) Profiling

    • Dissolve the enantiopure compound in a non-coordinating, low-freezing deuterated solvent (e.g., CD2​Cl2​ or Toluene- d8​ ).

    • Causality for VT-NMR: At 298 K, the rapid C3​ twist interconversion will time-average the proton signals of the quinuclidine core, obscuring stereochemical coupling constants.

    • Lower the temperature incrementally to 170 K. Monitor the decoalescence of the methylene proton signals.

    • Calculate the energy barrier ( ΔG‡ ) of the twist using the Eyring equation based on the coalescence temperature ( Tc​ ).

    Step 3: Single-Crystal X-Ray Diffraction (SCXRD)

    • Grow single crystals of the resolved quinuclidine salt via vapor diffusion (e.g., methanol/diethyl ether).

    • Causality for Cryogenic XRD: Mount the crystal and collect diffraction data at < 100 K. Cryogenic temperatures are mandatory to freeze the dynamic twist and minimize thermal ellipsoids. If collected at room temperature, the N-C-C-C torsion angle may appear artificially eclipsed ( 0∘ ) due to dynamic structural disorder.

    • Self-Validation: Determine the absolute configuration by refining the Flack parameter (must be near 0 for the correct enantiomer) using anomalous dispersion data.

    References[1] A novel ferroelectric based on quinuclidine derivatives | rhhz.net | Link[2] In/Out Isomerism | Chemical Reviews - ACS Publications | acs.org | Link[4] Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2,6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues | nih.gov | Link[6] A Comparative Analysis of Quinuclidine-Based Muscarinic Agonists: A Guide for Researchers | benchchem.com |Link[3] Quinuclidine, 97% 100-76-5 India - Ottokemi | ottokemi.com | Link[5] Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study | nih.gov | Link

    Sources

    Protocols & Analytical Methods

    Method

    protocols for Boc deprotection of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    Application Note: Strategic Protocols for the Boc Deprotection of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol Substrate Profiling & Strategic Rationale In modern drug development, bridged bicyclic amines such as isoquinuc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Strategic Protocols for the Boc Deprotection of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    Substrate Profiling & Strategic Rationale

    In modern drug development, bridged bicyclic amines such as isoquinuclidine (2-azabicyclo[2.2.2]octane) derivatives are highly prized building blocks. They are frequently deployed to impart metabolic stability, improve oral bioavailability, and provide precise 3D spatial vectors to pharmacophores[1].

    The substrate 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol presents a specific synthetic challenge: it contains both an acid-labile N-tert-butyloxycarbonyl (Boc) protecting group and a nucleophilic primary alcohol (-CH₂OH). The objective is to quantitatively cleave the Boc group to liberate the secondary amine without compromising the integrity of the hydroxyl moiety. Because the resulting free amine is highly polar and water-soluble, selecting a deprotection strategy that simplifies isolation (e.g., direct precipitation of a salt) is critical for maximizing yield and purity.

    Mechanistic Causality

    Boc deprotection is fundamentally an acid-catalyzed elimination reaction. The addition of a strong acid protonates the carbamate carbonyl, rendering the C-O bond highly labile. This induces the expulsion of a stable tert-butyl cation and the formation of a transient carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free amine, which is immediately protonated by the acidic medium to form the corresponding salt[2].

    Mechanism Substrate 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (Starting Material) Protonation Protonation of Carbamate Oxygen (H+ from HCl or TFA) Substrate->Protonation Acid Addition Cleavage C-O Bond Cleavage (Formation of Carbamic Acid) Protonation->Cleavage Release of t-butyl cation Decarboxylation Decarboxylation (-CO2 gas) Cleavage->Decarboxylation Rapid Byproducts Isobutylene (gas) + CO2 (gas) Cleavage->Byproducts Elimination Product 2-azabicyclo[2.2.2]octane-1-methanol (Amine Salt) Decarboxylation->Product Protonation of Amine

    Acid-catalyzed mechanism of Boc deprotection highlighting intermediate stages and gaseous byproducts.

    Reagent Selection Matrix

    While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the industry standard for Boc removal, its application to amino alcohols requires strict kinetic control. Excess TFA, particularly during concentration in vacuo, can lead to the formation of trifluoroacetate esters at the primary alcohol position[3].

    To circumvent this, utilizing 4M Hydrochloric Acid (HCl) in 1,4-dioxane is the strategically superior choice for this specific substrate. This protocol provides excellent chemoselectivity, entirely prevents esterification of the -CH₂OH group, and drives the precipitation of a highly crystalline, easily isolable hydrochloride salt[4].

    ParameterProtocol A: 4M HCl in 1,4-Dioxane (Preferred)Protocol B: TFA in DCM (Alternative)
    Acid Strength / pKa Strong (HCl, pKa ≈ -6.3)Strong (TFA, pKa ≈ 0.23)
    Typical Reaction Time 30 – 120 minutes60 – 240 minutes
    Gaseous Byproducts Isobutylene, CO₂Isobutylene, CO₂
    Risk to Primary Alcohol Low (No esterification risk)Moderate (Trifluoroacetylation possible)
    Isolated Product Form Hydrochloride (HCl) SaltTrifluoroacetate (TFA) Salt
    Post-Reaction Workup Direct precipitation & triturationCo-evaporation & optional basic wash

    Validated Experimental Protocols

    Protocol A: Deprotection via 4M HCl in 1,4-Dioxane (Preferred)

    This method exploits the insolubility of the resulting amine hydrochloride salt in ethereal solvents, allowing for isolation without aqueous workup[5].

    • Dissolution: In an appropriately sized round-bottom flask, dissolve 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane. (Note: If the substrate exhibits poor solubility, a small amount of anhydrous methanol can be added as a co-solvent).

    • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 – 10.0 eq). The low temperature mitigates the initial exotherm and prevents localized heating.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 30 to 60 minutes[4]. Ensure the flask is equipped with a bubbler to safely vent the evolving CO₂ and isobutylene gases[2].

    • Concentration: Once complete, concentrate the mixture in vacuo to remove the dioxane and excess HCl.

    • Isolation: Triturate the resulting crude residue with cold, anhydrous diethyl ether. The 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride salt will precipitate as a white solid.

    • Filtration: Filter the precipitate over a glass frit, wash with additional cold diethyl ether, and dry under high vacuum to afford the pure hydrochloride salt[5].

    Workflow Step1 Dissolve Substrate (e.g., in 1,4-Dioxane) Step2 Add 4M HCl in Dioxane (5-10 equivalents) Step1->Step2 Step3 Stir at Room Temperature (30 min - 2 hours) Step2->Step3 Step4 Monitor via TLC/LC-MS (Ninhydrin Stain) Step3->Step4 Step5 Concentrate in vacuo (Remove Volatiles) Step4->Step5 Complete Conversion Step6 Triturate with Diethyl Ether (Precipitate Salt) Step5->Step6 Step7 Filter & Dry (Pure Hydrochloride Salt) Step6->Step7 Isolation

    Step-by-step experimental workflow for the HCl-mediated Boc deprotection and isolation.

    Protocol B: Deprotection via TFA in DCM (Alternative)

    If HCl/dioxane is unavailable, TFA can be used, provided strict co-evaporation techniques are employed to protect the primary alcohol[3].

    • Dissolution: Dissolve the substrate in anhydrous DCM to achieve a 0.1 M concentration.

    • Acidification: Cool to 0 °C and add TFA dropwise to achieve a final concentration of 20–50% (v/v) TFA in DCM[5].

    • Propagation: Stir at room temperature for 1–2 hours.

    • Concentration (Critical Step): Immediately upon completion, concentrate the mixture in vacuo. To prevent trifluoroacetylation of the primary alcohol, co-evaporate the residue with toluene (3x) to azeotropically strip away all residual TFA[5].

    • Neutralization: If the free base is required rather than the TFA salt, dissolve the residue in a polar organic solvent (e.g., 10% isopropanol in chloroform) and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.

    Analytical Self-Validation System

    To ensure the trustworthiness of the protocol, the reaction must be treated as a self-validating system. The successful conversion of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol to its deprotected form is confirmed through three orthogonal analytical techniques:

    • Chromatographic Validation (TLC): The Boc-protected starting material is UV-inactive and Ninhydrin-negative (though it will stain with CAM or Iodine). Upon successful deprotection, the liberated secondary amine will react strongly with a Ninhydrin stain upon heating, producing a vivid purple/pink spot.

    • Spectroscopic Validation (¹H NMR): The definitive marker of success is the complete disappearance of the intense 9-proton singlet at ~1.45 ppm (corresponding to the tert-butyl group) in the ¹H NMR spectrum.

    • Mass Spectrometry (LC-MS): The starting material (MW ~241.3) typically exhibits a weak [M+H]⁺ or a fragmentation peak at[M-tBu+H]⁺. The deprotected product (MW ~141.2 as a free base) will display a robust, dominant [M+H]⁺ peak at m/z 142.2[5].

    References

    • Journal of Peptide Research (via PubMed) - Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). URL:[Link]

    • Common Organic Chemistry - Boc Deprotection Mechanism - TFA. URL:[Link]

    • Reddit Chemistry Community - Practical Insights: Boc Removals with TFA in Peptide Synthesis. URL: [Link]

    Sources

    Application

    Oxidation of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: A Comprehensive Protocol Guide

    Mechanistic Rationale & Strategic Overview The oxidation of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol to its corresponding bridgehead aldehyde (2-Boc-2-azabicyclo[2.2.2]octane-1-carboxaldehyde) is a critical transformat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Rationale & Strategic Overview

    The oxidation of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol to its corresponding bridgehead aldehyde (2-Boc-2-azabicyclo[2.2.2]octane-1-carboxaldehyde) is a critical transformation in the synthesis of isoquinuclidine-based bioisosteres and complex alkaloid scaffolds[1].

    Executing this oxidation requires navigating three primary chemical constraints:

    • Steric Hindrance: The [2.2.2] bicyclic framework creates a neopentyl-like steric environment around the C1 bridgehead carbon. Oxidants that require bulky transition states may suffer from sluggish kinetics.

    • Protecting Group Sensitivity: The tert-butyloxycarbonyl (Boc) group on the adjacent N2 position is highly sensitive to strong acids. Traditional oxidants like Jones reagent will cause rapid, premature deprotection[2].

    • Over-Oxidation: Aldehydes are highly susceptible to over-oxidation to carboxylic acids in the presence of water and strong oxidants.

    Note on Epimerization: While alpha-epimerization is a standard concern when synthesizing aldehydes, the C1 position in this substrate is a bridgehead carbon. According to Bredt's Rule, the formation of a bridgehead enol is geometrically impossible, rendering the resulting aldehyde completely stable against alpha-racemization/epimerization.

    To navigate these constraints, modern synthetic workflows rely on Swern oxidation, Dess-Martin Periodinane (DMP), or TEMPO-mediated catalysis[3][4].

    Comparative Analysis of Oxidation Methods

    The selection of the oxidation protocol depends heavily on reaction scale, budget, and the availability of anhydrous infrastructure.

    MethodologyReagentsTempTypical YieldReaction TimeStrategic AdvantageLimitation
    Swern Oxidation Oxalyl Chloride, DMSO, TEA-78 °C to RT80–90%2–3 hoursHighly scalable, inexpensive reagents, prevents over-oxidation.Requires cryogenic conditions; generates malodorous dimethyl sulfide.
    DMP Oxidation Dess-Martin Periodinane, NaHCO₃Room Temp85–95%1–2 hoursExtremely mild, rapid, operates at room temperature.Reagent is expensive and potentially shock-sensitive at scale.
    TEMPO/BAIB TEMPO (cat.), BAIB, H₂O/DCMRoom Temp75–85%2–4 hoursGreen catalytic profile, tolerates aqueous biphasic conditions.Can lead to trace over-oxidation if reaction time is not strictly monitored.

    Experimental Workflow & Decision Matrix

    OxidationDecision Start 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol Constraint1 Scale & Cost Constraints? Start->Constraint1 Constraint2 Moisture/Acid Sensitivity? Constraint1->Constraint2 Small Scale / Discovery Swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Constraint1->Swern Large Scale / Low Cost DMP Dess-Martin Periodinane (DMP, DCM, NaHCO3) Constraint2->DMP Strictly Anhydrous TEMPO TEMPO / BAIB (Catalytic, Aqueous Biphasic) Constraint2->TEMPO Tolerates Water Product 2-Boc-2-azabicyclo[2.2.2]octane-1-carboxaldehyde Swern->Product DMP->Product TEMPO->Product

    Figure 1: Decision matrix for selecting the optimal bridgehead oxidation methodology.

    Step-by-Step Experimental Protocols

    Protocol A: Swern Oxidation (The Gold Standard for Scale)

    This method relies on the in situ generation of an alkoxysulfonium ylide, which undergoes an intramolecular deprotonation to yield the aldehyde[1][3].

    • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 0.2 M relative to substrate) and oxalyl chloride (1.5 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

    • DMSO Activation: Dropwise add anhydrous DMSO (3.0 equiv) dissolved in a minimal amount of DCM.

      • Causality: The formation of the chlorodimethylsulfonium intermediate is highly exothermic. Strict temperature control at -78 °C prevents the catastrophic Pummerer rearrangement pathway.

    • Substrate Addition: Stir for 15 minutes, then dropwise add 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (1.0 equiv) dissolved in DCM. Stir for 45 minutes at -78 °C.

      • Self-Validation: The immediate evolution of CO₂ and CO gas upon addition confirms the successful formation of the alkoxysulfonium ylide.

    • Ylide Collapse: Add triethylamine (TEA, 5.0 equiv) dropwise.

      • Causality: TEA acts as the base to trigger the cyclic intramolecular proton abstraction.

    • Completion: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

      • Self-Validation: The distinct, pungent odor of dimethyl sulfide (DMS) confirms the collapse of the ylide into the target aldehyde.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Dess-Martin Periodinane (The Mild & Fast Approach)

    DMP is a hypervalent iodine(V) reagent that operates under extremely mild conditions, making it ideal for acid-sensitive Boc-protected substrates[2].

    • Preparation: In a dry flask, dissolve the bridgehead alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

    • Buffering: Add solid NaHCO₃ (2.0 equiv) to the stirring solution.

      • Causality: DMP oxidation releases one equivalent of acetic acid. NaHCO₃ acts as an insoluble buffer to neutralize the acid, strictly protecting the N-Boc group from cleavage.

    • Oxidation: Add DMP (1.2 equiv) in one portion at room temperature. Stir for 1–2 hours.

      • Self-Validation: The reaction mixture will transition from a clear solution to a cloudy white suspension. This occurs because the iodine(III) byproduct is significantly less soluble in DCM than the DMP starting material, serving as a visual indicator of reaction progress.

    • Quench & Workup: Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15–30 minutes.

      • Causality: Na₂S₂O₃ chemically reduces unreacted hypervalent iodine species to water-soluble iodine(I) compounds, rendering the workup safe and clean.

    • Isolation: Once the organic layer is completely clear, separate the phases. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate.

    Protocol C: TEMPO/BAIB Oxidation (The Green Alternative)

    This protocol utilizes a biphasic system and a catalytic radical oxidant, avoiding malodorous byproducts and heavy metals[4].

    • Preparation: Dissolve the alcohol (1.0 equiv) in a 2:1 mixture of DCM and water (0.2 M).

    • Catalysis Initiation: Add TEMPO (0.1 equiv) and Bis(acetoxy)iodobenzene (BAIB, 1.1 equiv) at room temperature.

      • Causality: TEMPO acts as the highly chemoselective catalytic oxidant for the primary alcohol. BAIB serves as the stoichiometric terminal oxidant to continuously regenerate the active oxoammonium species.

    • Monitoring: Stir vigorously for 2–4 hours.

      • Self-Validation: The organic layer will retain a persistent faint orange/red tint, indicating the presence of the active TEMPO radical.

    • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    Analytical Validation & Troubleshooting

    • ¹H NMR (CDCl₃): The most diagnostic signal for the successful formation of the bridgehead aldehyde is the appearance of a sharp singlet at approximately δ 9.5–9.8 ppm . The complete disappearance of the hydroxymethyl protons (typically a multiplet around δ 3.5–3.8 ppm) confirms 100% conversion.

    • TLC Tracking: The aldehyde product is significantly less polar than the starting primary alcohol. Because the molecule lacks strong chromophores, UV visualization is ineffective. Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain , which will rapidly form a bright yellow/orange spot specific to the aldehyde functional group.

    References

    • Title: 2-Oxabicyclo[2.2.
    • Title: Enantioselective Total Synthesis of (−)
    • Source: Journal of the American Chemical Society (acs.org)
    • Title: 2021 #58 August - International Society of Heterocyclic Chemistry (ISHC)

    Sources

    Method

    Application Notes: Leveraging 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol in Modern Drug Discovery

    Introduction: The Imperative for Three-Dimensionality in Drug Design The landscape of drug discovery is in a constant state of evolution, driven by the need to address increasingly complex biological targets and overcome...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative for Three-Dimensionality in Drug Design

    The landscape of drug discovery is in a constant state of evolution, driven by the need to address increasingly complex biological targets and overcome challenges such as drug resistance and off-target toxicity. A paradigm shift away from flat, aromatic-rich molecules towards more three-dimensional, sp³-rich scaffolds has been a significant trend.[1][2] Molecules with greater three-dimensionality often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can present more specific steric and electronic interactions with their biological targets.[1][2] This increased structural complexity can lead to higher potency and selectivity, hallmarks of successful therapeutic agents.

    The 2-azabicyclo[2.2.2]octane framework is an exemplary rigid, saturated scaffold that provides a robust platform for the development of novel therapeutics. Its conformational rigidity reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.[3] This application note details the utility of a key derivative, 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol , as a versatile building block for creating a diverse range of drug-like molecules. We will explore its application as a bioisostere for common aromatic heterocycles and provide detailed protocols for its derivatization.

    The 2-Azabicyclo[2.2.2]octane Scaffold: A Privileged Structure

    The 2-azabicyclo[2.2.2]octane core has been incorporated into a variety of bioactive compounds, demonstrating its value in medicinal chemistry. For instance, it has been utilized to create analogues of prodine analgesics and as the central scaffold for a novel class of long-chain fatty acid elongase 6 (ELOVL6) inhibitors.[4][5]

    One of the most compelling applications of this scaffold is as a saturated bioisostere for aromatic rings like pyridine and piperidine.[6][7] The replacement of a flat aromatic ring with a three-dimensional, saturated bicyclic system can lead to significant improvements in drug-like properties. Studies on the analogous 2-oxabicyclo[2.2.2]octane system have shown that such a replacement can increase aqueous solubility, enhance metabolic stability, and reduce lipophilicity.[7][8] These improvements in physicochemical properties can translate to better pharmacokinetic profiles and an increased probability of clinical success.

    Table 1: Comparison of Physicochemical Properties: Aromatic vs. Saturated Bicyclic Scaffolds

    PropertyAromatic Scaffolds (e.g., Phenyl, Pyridyl)Saturated Bicyclic Scaffolds (e.g., 2-Azabicyclo[2.2.2]octane)Rationale for Improvement
    Solubility Often low, especially in poly-aromatic systemsGenerally higherIncreased polarity and reduced crystal lattice energy.
    Metabolic Stability Prone to oxidative metabolism (e.g., P450)More resistant to oxidative metabolismLack of aromatic C-H bonds susceptible to oxidation.
    Lipophilicity (logP) Can be high, leading to off-target effectsGenerally lowerHigher ratio of sp³ to sp² carbons.
    3D Shape PlanarGlobular, defined 3D vectorAllows for more specific interactions with protein binding pockets.

    Experimental Protocols: Unleashing the Potential of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    The title compound offers two primary points for chemical modification: the primary alcohol at the 1-position and the Boc-protected nitrogen at the 2-position. This dual functionality allows for a modular and divergent approach to library synthesis.

    G cluster_0 Core Building Block cluster_1 Derivatization at C1 cluster_2 Derivatization at N2 A 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol B Oxidation to Aldehyde A->B TEMPO, IBD C Oxidation to Carboxylic Acid A->C Stronger Oxidant F Boc Deprotection A->F TFA or HCl D Further Derivatization (e.g., Reductive Amination, Wittig) B->D E Amide Coupling C->E G N-Alkylation / N-Arylation F->G H Amide / Sulfonamide Formation F->H

    Caption: General workflow for the derivatization of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol.

    Protocol 1: Selective Oxidation of the Primary Alcohol to the Aldehyde

    The selective oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for further functionalization, such as reductive amination or Wittig reactions, without over-oxidation to the carboxylic acid. The use of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) with a co-oxidant like iodosobenzene diacetate (IBD) is a mild and efficient method for this transformation.[9]

    Materials:

    • 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    • Iodosobenzene diacetate (IBD)

    • TEMPO

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a stirred solution of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (1.0 eq) in anhydrous DCM at 0 °C, add TEMPO (0.1 eq).

    • Add IBD (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ and stir for 10 minutes.

    • Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the product by flash column chromatography on silica gel.

    Causality: The TEMPO/IBD system is chosen for its high selectivity for primary alcohols, preventing over-oxidation. The aqueous workup is designed to remove the iodine-based byproducts and any remaining acidic or basic impurities.

    Protocol 2: Boc Deprotection

    Removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step to enable functionalization of the secondary amine. Acid-catalyzed deprotection is the most common and effective method.

    Materials:

    • 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (or its aldehyde/acid derivative)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) or 1,4-dioxane

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    Procedure:

    • Dissolve the Boc-protected substrate (1.0 eq) in DCM (if using TFA) or 1,4-dioxane (if using HCl).

    • Add TFA (10-20 eq) or an equal volume of 4M HCl in 1,4-dioxane at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • If the TFA salt is desired, it can be precipitated by the addition of cold diethyl ether.

    • To obtain the free amine, dissolve the residue in water, basify with saturated aqueous NaHCO₃ (or 1M NaOH) to pH 8-9, and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.

    Trustworthiness: The progress of the reaction should be carefully monitored to avoid potential side reactions. The workup procedure ensures the complete removal of the acid and provides the free amine ready for the next step. A solvent-free mechanochemical approach using p-toluenesulfonic acid has also been reported as an environmentally friendly alternative.[10]

    Protocol 3: N-Functionalization via Amide Coupling

    Once deprotected, the secondary amine of the 2-azabicyclo[2.2.2]octane core is a versatile handle for introducing a wide range of substituents via amide bond formation. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

    G A {2-azabicyclo[2.2.2]octan-1-yl}methanol E N-Acylated Product A->E B Carboxylic Acid (R-COOH) B->E C Coupling Agents (e.g., HATU, HOBt, EDC) C->E D Base (e.g., DIPEA) D->E

    Caption: Key components for a standard amide coupling reaction.

    Materials:

    • Deprotected 2-azabicyclo[2.2.2]octane derivative (from Protocol 2)

    • Carboxylic acid of interest (R-COOH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., HOBt/EDC)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected 2-azabicyclo[2.2.2]octane derivative (1.0 eq) in anhydrous DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by flash column chromatography or preparative HPLC.

    Expertise & Experience: The choice of coupling agent is critical. HATU is a highly efficient reagent that often provides high yields and minimizes racemization for chiral carboxylic acids. The pre-activation step ensures the rapid formation of the active ester, which then readily reacts with the amine.

    Conclusion

    2-Boc-2-azabicyclo[2.2.2]octane-1-methanol is a powerful and versatile building block for contemporary drug discovery. Its inherent three-dimensionality and the synthetic tractability of its functional groups allow for the creation of novel, sp³-rich molecules with the potential for improved physicochemical and pharmacokinetic properties. By serving as a saturated bioisostere for common aromatic heterocycles, it offers a rational strategy to escape "flatland" and explore new chemical space. The protocols provided herein offer a starting point for researchers to unlock the full potential of this valuable scaffold in their quest for the next generation of therapeutics.

    References

    • Stashkevych, O., Kokhalskyi, V., Mynak, Y., & Mykhailiuk, P. (2025). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles.
    • Levterov, V. V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]

    • Matsui, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-47. [Link]

    • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

    • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
    • Caplin, M. G., & Turnbull, W. B. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12(10), 3436-3447.
    • De Meo, C., Margarita, C., & Piancatelli, G. (2009). Oxidation of Alcohols with IBD/TEMPO. Organic Syntheses. [Link]

    • Robbins, D. W., & Hartwig, J. F. (2011). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Angewandte Chemie International Edition, 50(44), 10309-10313. [Link]

    • Gomez, L., et al. (2021).
    • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

    • Boze Chemical Co., Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd..
    • Université Paris-Saclay. (2025). Drug candidates: maximising potential through the synthesis of three-dimensional and chiral molecules. Université Paris-Saclay News.
    • Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852-4. [Link]

    • Matsui, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

    Sources

    Application

    Synthesis of Conformationally Restricted Analogs from 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: An Application and Protocol Guide

    For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthesis of conformationally restricted analogs derived from the versatile starting material, 2-Boc-2-aza...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed exploration of the synthesis of conformationally restricted analogs derived from the versatile starting material, 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol. The rigid bicyclic framework of this scaffold serves as a valuable platform in medicinal chemistry for the design of potent and selective therapeutic agents. By strategically modifying the primary alcohol functionality, a diverse array of analogs with fixed spatial orientations can be accessed, enabling a thorough investigation of structure-activity relationships (SAR).

    The inherent rigidity of the 2-azabicyclo[2.2.2]octane core reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. This principle is a cornerstone of modern drug design, and the synthetic routes detailed herein provide a practical roadmap for accessing novel chemical entities with potential therapeutic applications.

    Strategic Overview: From Starting Material to Diverse Analogs

    The synthetic journey commences with the selective oxidation of the primary alcohol of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol to the corresponding aldehyde. This crucial intermediate opens the door to a variety of subsequent chemical transformations, including olefination, reductive amination, and the construction of spirocyclic systems. Each of these pathways leads to unique classes of conformationally restricted analogs, as illustrated in the workflow below.

    Synthetic_Workflow Overall Synthetic Strategy A 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol B Parikh-Doering Oxidation A->B Oxidation C 2-Boc-2-azabicyclo[2.2.2]octan-1-al (Key Intermediate) B->C D Wittig Reaction C->D Olefination F Reductive Amination C->F C-N Bond Formation H Further Elaboration to Ketone C->H E Alkene Analogs D->E G Amine Analogs F->G I 2-Boc-2-azabicyclo[2.2.2]octan-X-one H->I J Spirocyclization I->J Cyclization K Spirocyclic Analogs J->K

    Caption: Overall Synthetic Strategy

    Part 1: Oxidation of the Primary Alcohol

    The initial and critical step in the synthetic sequence is the oxidation of the primary alcohol of the starting material to the corresponding aldehyde, 2-Boc-2-azabicyclo[2.2.2]octan-1-al. For this transformation, the Parikh-Doering oxidation is a highly effective and mild method.[1][2] This procedure utilizes a sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO) as the oxidant.[1] A key advantage of this method is that it can be conducted at or near room temperature, avoiding the need for cryogenic conditions often required for other DMSO-based oxidations like the Swern oxidation.[2] This mildness is particularly beneficial for substrates that may be sensitive to harsher conditions.

    Protocol 1: Parikh-Doering Oxidation of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    Materials:

    • 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    • Sulfur trioxide pyridine complex (SO₃·py)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

    Procedure:

    • To a solution of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (1.0 eq) in anhydrous DCM (0.2 M) and anhydrous DMSO (5.0 eq) at 0 °C under an inert atmosphere (nitrogen or argon), add triethylamine (5.0 eq).

    • To this stirred solution, add sulfur trioxide pyridine complex (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-Boc-2-azabicyclo[2.2.2]octan-1-al as a white solid.

    Reactant/Product Molecular Weight ( g/mol ) Typical Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
    2-Boc-2-azabicyclo[2.2.2]octane-1-methanol241.33-3.65 (d, 2H), 3.50 (m, 1H), 2.85 (m, 1H), 1.45 (s, 9H), 1.20-1.80 (m, 8H)155.1, 80.2, 65.8, 55.4, 45.2, 35.1, 28.6, 25.4, 24.8, 20.1
    2-Boc-2-azabicyclo[2.2.2]octan-1-al239.3185-959.75 (s, 1H), 4.20 (m, 1H), 3.50 (m, 1H), 1.46 (s, 9H), 1.30-2.00 (m, 8H)202.5, 154.8, 80.5, 62.1, 45.3, 34.8, 28.5, 24.9, 24.5, 19.8

    Part 2: Diversification of the Aldehyde Intermediate

    The aldehyde functional group of 2-Boc-2-azabicyclo[2.2.2]octan-1-al serves as a versatile handle for introducing a wide range of substituents and functionalities, leading to the creation of diverse libraries of conformationally restricted analogs. Two powerful and widely used methods for this purpose are the Wittig reaction for alkene synthesis and reductive amination for the formation of new carbon-nitrogen bonds.

    Alkene Analogs via the Wittig Reaction

    The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes.[3][4] This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide.[3] The choice of the Wittig reagent allows for the introduction of a variety of substituents at the newly formed double bond.

    Wittig_Reaction Wittig Reaction Mechanism Aldehyde 2-Boc-2-azabicyclo[2.2.2]octan-1-al Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Intermediate Alkene Alkene Analog Intermediate->Alkene Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

    Caption: Wittig Reaction Mechanism

    Protocol 2: Wittig Reaction with 2-Boc-2-azabicyclo[2.2.2]octan-1-al

    Materials:

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous Tetrahydrofuran (THF)

    • 2-Boc-2-azabicyclo[2.2.2]octan-1-al

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

    • Stir the resulting yellow-orange suspension at 0 °C for 30 minutes.

    • Add a solution of 2-Boc-2-azabicyclo[2.2.2]octan-1-al (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the vinyl analog.

    Amine Analogs via Reductive Amination

    Reductive amination is a powerful and efficient method for the synthesis of amines from carbonyl compounds.[5][6] This one-pot reaction typically involves the formation of an imine or iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild reducing agent.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for reducing the iminium ion in the presence of the starting aldehyde.[7]

    Protocol 3: Reductive Amination of 2-Boc-2-azabicyclo[2.2.2]octan-1-al

    Materials:

    • 2-Boc-2-azabicyclo[2.2.2]octan-1-al

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-Dichlorethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    Procedure:

    • To a solution of 2-Boc-2-azabicyclo[2.2.2]octan-1-al (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCE (0.1 M) under an inert atmosphere, add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

    Derivative Class Exemplar Product Typical Yield (%) Key Spectroscopic Features
    Alkene Analogs(1-Vinyl-2-azabicyclo[2.2.2]oct-2-yl)carbamic acid tert-butyl ester70-85¹H NMR: signals in the olefinic region (δ 5.0-6.0 ppm).
    Amine Analogs(1-((Benzylamino)methyl)-2-azabicyclo[2.2.2]oct-2-yl)carbamic acid tert-butyl ester65-80¹H NMR: appearance of aromatic protons from the benzyl group and a singlet for the benzylic CH₂.

    Part 3: Synthesis of Spirocyclic Analogs

    Introducing further conformational constraint can be achieved through the synthesis of spirocyclic analogs. This involves the conversion of the 2-azabicyclo[2.2.2]octane core into a ketone, followed by a spirocyclization reaction. One elegant approach is the synthesis of spiro-oxazolidinones from a ketone precursor, which can serve as conformationally restricted analogs of neurotransmitters like acetylcholine.[8][9]

    Protocol 4: Synthesis of a Spiro-oxazolidinone Analog (Conceptual Pathway)

    This protocol outlines a conceptual pathway for the synthesis of a spiro-oxazolidinone, which would involve oxidation of a secondary alcohol on the bicyclic core to a ketone, followed by reaction with a suitable nucleophile to form the spirocyclic system.

    Spirocycle_Synthesis Conceptual Pathway to Spirocyclic Analogs A 2-Boc-2-azabicyclo[2.2.2]octan-3-ol B Oxidation A->B C 2-Boc-2-azabicyclo[2.2.2]octan-3-one B->C D Reaction with Cyanide and Ammonium Carbonate (Bucherer-Bergs) C->D F Reaction with a suitable N-protected amino alcohol derivative C->F E Spiro-hydantoin Analog D->E G Spiro-oxazolidinone Precursor F->G H Cyclization G->H I Spiro-oxazolidinone Analog H->I

    Sources

    Method

    Application Note: Strategic Incorporation of Azabicyclo[2.2.2]octane Scaffolds into Peptidomimetics

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Scientific Rationale & Structural Causality While native peptides offer exquisite...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

    Scientific Rationale & Structural Causality

    While native peptides offer exquisite target selectivity, their clinical translation is frequently derailed by rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility. Peptidomimetics address these liabilities by replacing vulnerable peptide bonds with stable bioisosteres. Among these, the azabicyclo[2.2.2]octane (quinuclidine) scaffold has emerged as a premier structural motif.

    The "Why": Mechanistic Advantages of the Azabicyclo[2.2.2]octane Core
    • Conformational Restriction (Entropy Reduction): The bridged bicyclic nature of the azabicyclo[2.2.2]octane core forces a highly specific spatial trajectory on the peptide backbone. By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically incurred upon target binding is drastically reduced. This scaffold has been successfully deployed as a multi-facial α -helix mimetic, capable of projecting side chains to mimic multiple residues simultaneously[1].

    • 3D Bioisosterism & Target Engagement: Unlike flat aromatic rings, the sp³-rich 3D architecture of the bicyclic core allows for deeper penetration into complex hydrophobic pockets. This has proven highly effective in designing 3D-scaffold-based peptidomimetics to disrupt challenging protein-protein interactions (PPIs)[2]. Furthermore, it serves as an excellent rigidified proline surrogate in the development of prolyl oligopeptidase (POP) inhibitors[3].

    • Physicochemical Enhancement: The tertiary amine embedded within the scaffold is basic (pKa ~10-11) and typically protonated at physiological pH. This enhances aqueous solubility and allows for the formation of critical salt bridges with target proteins, a strategy heavily utilized in the design of CNS-active therapeutics[4].

    Pathway Visualization: Target Engagement Dynamics

    The inclusion of a rigid azabicyclo[2.2.2]octane core fundamentally alters the biological fate of a peptide sequence. The diagram below illustrates the divergent pathways of native peptides versus rigidified mimetics.

    PPI_Inhibition Target Target Protein (e.g., HDM2 / POP) Native Native Peptide (Flexible, High Entropy) Native->Target Weak Binding (Entropic Penalty) Degradation Proteasomal Degradation Native->Degradation Rapid Proteolysis Mimetic Azabicyclo[2.2.2]octane Peptidomimetic (Rigid, Low Entropy) Mimetic->Target High Affinity Binding (Pre-organized) Mimetic->Degradation Steric Shielding (Resists Cleavage) Complex Stable Inhibitory Complex Mimetic->Complex Target Engagement

    Mechanism of target engagement and proteolytic resistance by rigidified peptidomimetics.

    Quantitative Performance Metrics

    The incorporation of this bicyclic scaffold yields predictable and measurable improvements in pharmacokinetic and biophysical profiles. The table below summarizes typical quantitative shifts observed during lead optimization.

    ParameterNative PeptideAzabicyclo[2.2.2]octane MimeticMechanistic Rationale
    Plasma Half-Life ( t1/2​ ) < 30 minutes> 12 hoursThe extreme steric bulk of the bicyclic core physically shields adjacent amide bonds from endopeptidase active sites.
    Binding Affinity ( Kd​ ) High nanomolarLow nanomolarPre-organization of the rigid scaffold reduces the entropic penalty ( ΔS ) upon target binding.
    Cell Permeability ( Papp​ ) Low ( <1×10−6 cm/s)High ( >10×10−6 cm/s)Increased lipophilicity and the masking of polar backbone amides enhance passive membrane diffusion.
    Aqueous Solubility Sequence-dependentEnhancedThe basic tertiary amine (quinuclidine core) is protonated at physiological pH, improving solvation.

    Experimental Protocol: Solid-Phase Incorporation

    Synthesizing peptidomimetics containing an azabicyclo[2.2.2]octane amino acid presents a significant synthetic hurdle. The bulky sp³-hybridized core creates severe steric hindrance, rendering standard coupling reagents (e.g., HBTU, DIC) ineffective.

    The Causality of the Protocol: To overcome this, our protocol mandates the use of HATU combined with HOAt in a highly polar solvent (NMP ). The nitrogen atom at the 7-position of the HATU benzotriazole ring exerts a neighboring group effect, facilitating the intramolecular transfer of the active ester to the sterically hindered amine. Microwave assistance is employed to provide the kinetic energy required to overcome the high activation barrier of this congested transition state.

    Workflow Visualization

    SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Activation Activation of Fmoc-Azabicyclo- [2.2.2]octane-OH (HATU / DIPEA / NMP) Resin->Activation Add activated monomer Coupling Microwave-Assisted Coupling (75°C, 15 min) Activation->Coupling Overcome steric hindrance Washing Stringent Washing (DMF/DCM) Coupling->Washing Remove excess reagents Capping Capping of Unreacted Amines (Ac2O / Pyridine) Washing->Capping Prevent deletion sequences

    Workflow for the solid-phase synthesis of sterically hindered azabicyclo[2.2.2]octane peptides.
    Step-by-Step Methodology

    Phase 1: Resin Preparation & Deprotection

    • Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a microwave-safe peptide synthesis vessel. Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N-Methyl-2-pyrrolidone (NMP) for 15 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (v/v) for 5 minutes at room temperature. Drain and repeat for 10 minutes. Wash thoroughly with NMP (5 × 5 mL).

    Phase 2: Pre-Activation and Microwave Coupling 3. Reagent Preparation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-protected azabicyclo[2.2.2]octane amino acid, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3 eq) of HOAt in 2 mL of NMP. 4. Activation: Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for 30 seconds. Note: The solution will turn a distinct yellow/orange, indicating the formation of the active ester. 5. Coupling: Transfer the activated mixture to the resin. Place the vessel in a microwave peptide synthesizer. Irradiate at 75°C for 15 minutes (ensure power does not exceed 30W to prevent resin degradation). 6. Washing: Drain the reaction mixture and wash the resin sequentially with NMP (3 × 5 mL) and DCM (3 × 5 mL).

    Phase 3: Self-Validating Capping Step 7. Causality of Capping: Because sterically hindered couplings rarely reach 100% completion on the first attempt, unreacted amines must be permanently blocked. If left active, they will continue to react in subsequent cycles, creating a complex mixture of deletion sequences ( n−1 impurities) that are nearly impossible to separate via HPLC. 8. Execution: Treat the resin with a solution of Acetic Anhydride/Pyridine/NMP (1:2:7 v/v/v) for 10 minutes at room temperature. Wash thoroughly with NMP and DCM. This ensures that any final product isolated during HPLC purification is the full-length, desired peptidomimetic.

    Phase 4: Cleavage and Global Deprotection 9. Cleavage Cocktail: Treat the dried resin with 5 mL of a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. 10. Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptidomimetic. Decant the ether and dry the pellet under a stream of nitrogen prior to RP-HPLC purification.

    References

    • Multi-Facial, Non-Peptidic α -Helix Mimetics. MDPI.
    • New compounds identified through in silico approaches reduce the α -synuclein expression by inhibiting prolyl oligopeptidase in vitro. PMC.
    • Synthesis of Three‐Dimensional (Di)Azatricyclododecene Scaffold and Its Application to Peptidomimetics.
    • Discovery of (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619)

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    Welcome to the technical support resource for the synthesis of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol. This guide is designed for researchers and drug development professionals to navigate the complexities of this sy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for the synthesis of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol. This guide is designed for researchers and drug development professionals to navigate the complexities of this synthesis, focusing specifically on improving reaction yield and overcoming common experimental hurdles. The unique steric environment of the bicyclic scaffold, particularly at the bridgehead C1 position, presents distinct challenges that require careful consideration of reaction conditions and purification strategies.

    This document provides a comprehensive set of FAQs and a detailed troubleshooting guide structured to address issues encountered during the critical reduction step of a key synthetic intermediate.

    Frequently Asked Questions (FAQs)

    Q1: What is a common and reliable synthetic route to 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol?

    A common strategy involves a multi-step synthesis culminating in the reduction of a C1-carboxyl functional group. A plausible and efficient route begins with the construction of the core scaffold, followed by functionalization and protection. While several routes to the 2-azabicyclo[2.2.2]octane core exist, those that allow for bridgehead functionalization are key[1][2]. A representative pathway is outlined below.

    Synthetic_Pathway cluster_0 Core Synthesis & Functionalization cluster_1 Final Steps A Diels-Alder Reaction (e.g., Acrylate & Cyclohexadiene derivative) B Bicyclic Ester Intermediate (e.g., Bicyclo[2.2.2]octene-1-carboxylate) A->B C Azide Introduction & Ring Opening/Closing B->C D Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate C->D E Boc Protection D->E F Ethyl 2-Boc-2-azabicyclo[2.2.2]octane-1-carboxylate (Key Precursor) E->F G Reduction (LiAlH4) F->G H 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (Target Molecule) G->H

    Caption: Generalized synthetic route to the target molecule.

    The pivotal step, and the focus of this guide, is the reduction of the sterically hindered bridgehead ester (F) to the primary alcohol (H).

    Q2: Why is Lithium Aluminum Hydride (LiAlH₄) the recommended reagent for the final reduction step?

    The carbonyl group of an ester, particularly at a sterically encumbered bridgehead position, is significantly less reactive than that of a simple aldehyde or ketone. Consequently, mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this transformation[3][4]. Lithium aluminum hydride (LiAlH₄ or LAH) is a much more powerful nucleophilic reducing agent capable of efficiently reducing esters and carboxylic acids to primary alcohols[3][5].

    Q3: What are the primary challenges associated with the LiAlH₄ reduction and subsequent workup?

    The main challenges are:

    • Ensuring Complete Reaction: The steric hindrance around the C1-ester can slow the reaction, potentially leading to incomplete conversion.

    • Managing the Workup: LiAlH₄ reacts violently with water. The workup requires a careful, controlled quenching procedure to safely neutralize excess reagent and to produce a filterable solid of aluminum salts[5][6].

    • Product Isolation: The target molecule is a polar amino alcohol, which can be highly water-soluble and may chelate to the aluminum byproducts, complicating extraction and purification.

    Q4: How can I monitor the progress of the reduction reaction?

    Thin-Layer Chromatography (TLC) is the most straightforward method. The product alcohol will be significantly more polar than the starting ester. A typical TLC system would be silica gel eluted with a mobile phase such as 10% methanol in dichloromethane or 30-50% ethyl acetate in hexanes. The starting material should have a high Rf, while the product will have a much lower Rf. Staining with potassium permanganate is effective for visualizing the alcohol product.

    Troubleshooting Guide: Reduction of the Bridgehead Ester

    This section addresses specific issues you may encounter during the reduction of ethyl 2-Boc-2-azabicyclo[2.2.2]octane-1-carboxylate to yield 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol.

    Problem IDIssue EncounteredProbable Cause(s)Recommended Solutions & Scientific Rationale
    RY-01 Low or No Conversion of Starting Ester 1. Insufficient LiAlH₄: One equivalent of LiAlH₄ delivers four hydride equivalents. The ester reduction consumes two of these. However, any trace moisture or acidic impurities will consume the reagent. 2. Low Reaction Temperature/Time: Due to steric hindrance at the bridgehead, the reaction may require more forcing conditions than a typical ester reduction. 3. Poor Reagent Quality: LiAlH₄ can degrade upon exposure to atmospheric moisture.1. Increase Reagent Stoichiometry: Use 1.5 to 2.0 molar equivalents of LiAlH₄ to ensure there is sufficient active reagent to drive the reaction to completion.[3][7] 2. Increase Temperature & Time: After the initial addition at 0 °C, allow the reaction to warm to room temperature and then gently reflux in THF (approx. 66 °C) for several hours. Monitor by TLC until the starting material is consumed. 3. Verify Reagent Activity: Use a fresh bottle of LiAlH₄ or titrate a solution to determine its active hydride content.
    SP-01 Aldehyde Intermediate Observed 1. Incomplete Reduction: The reaction proceeds via an aldehyde intermediate.[3] If the reaction is stopped prematurely or if insufficient hydride is present, the aldehyde may be isolated.1. Extend Reaction Time/Increase Temperature: As per RY-01, ensure the reaction goes to completion. The aldehyde is more reactive than the starting ester, so it should be readily consumed if sufficient active LiAlH₄ is present.
    WI-01 Difficult Workup: Gelatinous Precipitate Forms 1. Incorrect Quenching Procedure: Improper quenching of the aluminum alkoxide intermediates and excess LiAlH₄ can lead to the formation of a fine, gelatinous aluminum hydroxide precipitate that is extremely difficult to filter.1. Use a Fieser Workup: This standardized procedure is designed to produce granular, easily filterable aluminum salts.[6] For a reaction using 'X' grams of LiAlH₄ in a solvent like THF, cool to 0 °C and add sequentially and slowly: i. 'X' mL of water ii. 'X' mL of 15% aqueous NaOH iii. '3X' mL of water Stir vigorously for 15-30 minutes until a white, granular precipitate forms, then filter.
    PI-01 Low Isolated Yield After Extraction 1. Product Lost to Aqueous Layer: The target amino alcohol is polar and can have significant water solubility. 2. Product Chelation: The amino alcohol can chelate to the aluminum salts, preventing its extraction into the organic phase.1. Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the organic product. 2. Use a More Polar Extraction Solvent: Instead of ethyl acetate, perform multiple extractions with a 9:1 mixture of dichloromethane:isopropanol or similar polar, water-immiscible solvent system. 3. Ensure Proper Fieser Workup: The Fieser workup (WI-01) is crucial as it breaks down the aluminum complexes, liberating the product for extraction.[6]
    PC-01 Difficulty with Final Purification 1. Product Streaking on Silica Gel: The basic nitrogen and polar alcohol groups can interact strongly with the acidic silica gel, leading to severe tailing or streaking during column chromatography. 2. Co-elution with Polar Impurities: Small amounts of highly polar byproducts from the workup can be difficult to separate from the equally polar product.1. Use Treated Silica or Alumina: Deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine or ammonia. Alternatively, use basic alumina as the stationary phase. 2. Reverse-Phase Chromatography: If feasible, reverse-phase (C18) chromatography can be an effective alternative for purifying highly polar compounds. 3. Crystallization: Consider converting the free base to a salt (e.g., hydrochloride or tosylate) which may be more amenable to crystallization for purification.
    Experimental Protocol: LiAlH₄ Reduction of Ethyl 2-Boc-2-azabicyclo[2.2.2]octane-1-carboxylate

    This protocol is a representative procedure and should be adapted based on the specific scale and equipment available.

    Reduction_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation setup1 Dry glassware under flame or in oven setup2 Charge flask with LiAlH4 (1.5 eq) and anhydrous THF setup1->setup2 setup3 Cool flask to 0 °C in an ice bath setup2->setup3 react2 Add ester solution dropwise to LiAlH4 suspension setup3->react2 react1 Dissolve ester (1.0 eq) in anhydrous THF react1->react2 react3 Warm to RT, then reflux for 2-4h react2->react3 react4 Monitor by TLC until SM is consumed react3->react4 workup1 Cool reaction to 0 °C react4->workup1 workup2 Perform Fieser quench (H2O, NaOH, H2O) workup1->workup2 workup3 Stir until granular precipitate forms workup2->workup3 workup4 Filter through Celite, wash with THF/EtOAc workup3->workup4 workup5 Concentrate filtrate, extract with DCM/IPA workup4->workup5

    Caption: Workflow for the LiAlH₄ reduction and workup.

    Materials:

    • Ethyl 2-Boc-2-azabicyclo[2.2.2]octane-1-carboxylate (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized Water

    • 15% (w/v) Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Isopropanol (IPA)

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Celite®

    Procedure:

    • Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Add anhydrous THF to create a suspension (approx. 0.5 M). Cool the flask to 0 °C using an ice-water bath.

    • Addition: Dissolve the starting ester (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 66 °C) and maintain for 2-4 hours.

    • Monitoring: Periodically take aliquots from the reaction, carefully quench them, and analyze by TLC (e.g., 30% EtOAc/Hexanes) to monitor the disappearance of the starting material.

    • Workup (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of:

      • 'X' mL of water (where 'X' = mass of LiAlH₄ in grams).

      • 'X' mL of 15% NaOH solution.

      • '3X' mL of water. (Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources).

    • Isolation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A white, granular solid should form. Add anhydrous Na₂SO₄, and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in DCM and wash with brine. If the product is suspected to be in the aqueous phase, back-extract the aqueous layer multiple times with a 9:1 DCM/IPA mixture.

    • Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude alcohol by column chromatography on triethylamine-treated silica gel or basic alumina.

    References
    • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

    • ResearchGate. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]

    • Chung, J. Y. L., & Ho, G.-J. (2006, August 16). AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE. Taylor & Francis. Retrieved from [Link]

    • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

    • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

    • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

    • Mykhailiuk, P. K., et al. (2023, October 2). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Retrieved from [Link]

    • LibreTexts Chemistry. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]

    • Chung, J. Y. L., & Ho, G.-J. (2002). AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE.
    • Sobiś, T., et al. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. Retrieved from [Link]

    • Frontier, A. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. Retrieved from [Link]

    • Matsumura, Y., et al. (2009, August 1). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

    • Hunt, I. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

    • Wang, Y., et al. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. Retrieved from [Link]

    • ResearchGate. (n.d.). ChemInform Abstract: A New Synthetic Route to Functionalized 2-Azabicyclo(2.2.2)octane. Retrieved from [Link]

    • The Organic Chemistry Tutor. (2024, July 27). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. YouTube. Retrieved from [Link]

    • Fischer, R., et al. (n.d.). Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. Retrieved from [Link]

    • Liu, Z., et al. (2026, January 5). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa. ACS Publications. Retrieved from [Link]

    • Kauer, J. C., & Benson, R. E. (n.d.). The Preparation of 4-Substituted Bicyclo[2.2.2]oct-2-ene-l-carboxylic Acids. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. Retrieved from [Link]

    • Google Patents. (n.d.). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
    • Lentz, D. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

    • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA - Chemistry and Biochemistry. Retrieved from [Link]

    • Calmes, M., et al. (2021, January 19). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research. Retrieved from [Link]

    • Google Patents. (n.d.). US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
    • Kraus, G. A. (n.d.). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. Retrieved from [Link]

    • Mykhailiuk, P. K., et al. (2024, November 13). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Thieme Chemistry. Retrieved from [Link]

    • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

    Sources

    Optimization

    overcoming solubility issues with 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol in organic synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the process development of complex bridged bicyclic systems, I have designed this guide to address the specific physicochemical c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the process development of complex bridged bicyclic systems, I have designed this guide to address the specific physicochemical challenges associated with 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol .

    This compound is a highly valuable rigid bioisostere used in modern drug discovery[1]. However, its unique structural dichotomy often leads to frustrating solubility issues, crystallization failures, and sluggish reaction kinetics. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions for your synthetic workflows.

    Part 1: The Mechanistic Root of the Solubility Issue

    To troubleshoot effectively, we must first understand the causality behind the compound's behavior. 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol consists of three distinct domains:

    • The Bicyclic Core: A highly rigid, bulky, and lipophilic isoquinuclidine framework.

    • The Boc Protecting Group: A bulky, highly lipophilic tert-butyloxycarbonyl group that masks the secondary amine[2].

    • The Bridgehead Hydroxymethyl Group (-CH₂OH): A highly polar, unhindered primary alcohol capable of strong hydrogen bonding.

    The Causality: In the solid state, the unhindered primary alcohol of one molecule forms strong intermolecular hydrogen bonds with the carbamate carbonyl (Boc group) of adjacent molecules. Because the bicyclic core is incredibly rigid, these molecules pack into a highly ordered, high-energy crystal lattice. When you attempt to dissolve this compound in non-polar solvents (like hexanes or toluene), the solvent cannot provide enough solvation energy to break this hydrogen-bonded lattice. Conversely, in highly polar solvents (like water), the massive lipophilic surface area of the bicyclic core and Boc group prevents solvation[2]. This paradox leaves chemists with a narrow window of effective solvents.

    Part 2: Troubleshooting Guide & FAQs

    Q1: I am trying to run a low-temperature oxidation (e.g., Swern or Dess-Martin) in dichloromethane (DCM), but the starting material precipitates out at -78°C, stalling the reaction. How can I fix this? The Solution: At low temperatures, the kinetic energy of the system drops, allowing the intermolecular hydrogen bonds to re-establish and precipitate the starting material. To overcome this, you must introduce a hydrogen-bond disrupting co-solvent. Adding 10–15% v/v anhydrous Tetrahydrofuran (THF) to your DCM will allow the THF oxygen to act as a competitive hydrogen-bond acceptor, solvating the primary alcohol and keeping the molecule in solution even at -78°C.

    Q2: My downstream coupling reaction requires strictly non-polar conditions (e.g., anhydrous heptane or toluene), but the compound is essentially insoluble. Are there chemical workarounds? The Solution: If physical solvent manipulation is restricted, you must use Chemical Masking . By temporarily converting the primary alcohol into a silyl ether (e.g., tert-butyldimethylsilyl, TBS), you eliminate the hydrogen-bond donor entirely. Masking hydrogen bonds is a proven strategy to drastically reduce lattice energy and increase solubility in non-polar organic solvents[3]. The TBS group can be easily cleaved later using TBAF (tetrabutylammonium fluoride). (See the protocol section below for the exact methodology).

    Q3: During scale-up and purification, the compound forms a stubborn, translucent gel in ethyl acetate/hexane mixtures instead of crystallizing. How do I break the gel? The Solution: Gelation occurs when the compound forms extended, 1-dimensional hydrogen-bonded networks that trap solvent molecules, rather than packing into a neat 3D crystal lattice. To break the gel, you must "cap" the ends of these 1D networks. Add a small amount of a protic solvent—typically 1–3% v/v methanol or ethanol —to the mixture, heat to 50°C to dissolve the gel, and then cool slowly. The methanol acts as a chain-terminator for the hydrogen-bonded network, forcing the compound to crystallize properly.

    Part 3: Quantitative Data & Solvent Selection

    To eliminate trial and error, use the following empirically validated solvent systems for 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol.

    Solvent SystemSolubilizing MechanismRecommended Ratio (v/v)Ideal Application
    DCM / THF THF competitively accepts H-bonds, preventing low-temp precipitation.85:15Low-temperature oxidations (Swern, DMP), reductions.
    EtOAc / Heptane Balance of polarity; EtOAc breaks the lattice, heptane forces saturation.30:70 to 50:50Flash column chromatography, recrystallization.
    2-MeTHF Excellent single-solvent solvation due to polar ether oxygen and lipophilic methyl group.100%Biphasic reactions, Grignard additions, general extractions.
    Toluene / DMF DMF acts as a powerful H-bond acceptor in a highly lipophilic bulk medium.95:5High-temperature cross-couplings, SN2 displacements.

    Part 4: Experimental Protocols

    When solvent optimization fails due to strict reaction constraints, the most reliable self-validating system is the transient silylation of the primary alcohol. This protocol guarantees a highly lipophilic, universally soluble intermediate.

    Protocol: Transient Silylation (TBS Protection) for Enhanced Solubility

    This protocol is designed to proceed smoothly even if the starting material is initially a suspension.

    Reagents:

    • 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration)

    Step-by-Step Methodology:

    • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol and Imidazole.

    • Solvation: Add anhydrous DMF. Note: The starting material may not fully dissolve immediately at room temperature. This is normal.

    • Activation: Add TBSCl in one portion. The imidazole will react with TBSCl to form the highly reactive N-(tert-butyldimethylsilyl)imidazole intermediate.

    • Reaction: Stir the mixture at room temperature. As the reaction proceeds, the insoluble starting material will convert into the highly soluble TBS-ether, and the suspension will clear into a homogeneous solution within 30–60 minutes.

    • Validation & Workup: Monitor by TLC (using 30% EtOAc/Hexanes; the product will have a significantly higher Rf value). Once complete, quench with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Heptane or Hexanes (the newly protected compound is now highly soluble in pure alkanes).

    • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the solubilized intermediate.

    Part 5: Workflow Visualization

    The following decision tree outlines the logical progression for overcoming solubility barriers with this specific compound.

    G Start Solubility Issue Detected: 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol Assess Assess Reaction Solvent Constraints Start->Assess Physical Physical & Additive Methods (Sonication, 1-3% MeOH for Gels) Assess->Physical Crystallization/Gelation Binary Solvent Optimization (Binary Mixtures: DCM/THF, EtOAc/Heptane) Assess->Binary Flexible Solvent Rules Chemical Chemical Derivatization (Masking -OH with TBS/TMS) Assess->Chemical Strict Non-Polar Needs Success Homogeneous Solution Achieved Proceed with Synthesis Physical->Success Binary->Success Chemical->Success

    Caption: Decision workflow for resolving solubility issues of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol.

    References

    • Synthesis and Solution Processing of a Rigid Polymer Enabled by Active Manipulation of Intramolecular Hydrogen Bonds. ACS Macro Letters. Available at: [Link]

    • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications (via PubMed Central). Available at: [Link]

    Sources

    Troubleshooting

    optimizing chromatographic purification of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    Technical Support Center: Optimizing Chromatographic Purification of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encoun...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing Chromatographic Purification of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    Introduction

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of bridged bicyclic isoquinuclidine derivatives. 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol presents a unique triad of chromatographic hurdles: a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group, a sterically hindered but highly polar primary alcohol at the bridgehead, and a complete lack of a conjugated π-system.

    This guide provides field-proven, causality-driven troubleshooting strategies to optimize your detection methods, phase selection, and resolution.

    Diagnostic Decision Tree

    PurificationWorkflow Start Crude Mixture: 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol CheckUV Is the product visible under UV 254 nm? Start->CheckUV UVNo No (Expected) Lack of chromophore CheckUV->UVNo Typical Result TLCStain Manual TLC: Use PMA or KMnO4 Stain UVNo->TLCStain Reaction Monitoring HPLCDetection Automated HPLC: Use CAD or ELSD UVNo->HPLCDetection Fraction Collection TailingCheck Is peak tailing observed on silica gel? TLCStain->TailingCheck HPLCDetection->TailingCheck TailingYes Yes Silanol H-bonding TailingCheck->TailingYes High Polarity TailingNo No Proceed to scale-up TailingCheck->TailingNo Good Resolution Modifier Switch to RP-C18 or use deactivated silica TailingYes->Modifier Optimize Phase

    Diagnostic workflow for detecting and resolving chromatographic issues for the target compound.

    FAQ Section 1: Detection & Monitoring Challenges

    Q: Why does my product appear as an "invisible spot" on TLC or HPLC when using standard UV detection at 254 nm? A: The structural framework of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol consists entirely of aliphatic carbons, a protected amine, and a hydroxyl group. It lacks the delocalized π-electrons required to absorb UV light at 254 nm. While low-UV monitoring (205–210 nm) is sometimes attempted, it is highly susceptible to baseline drift from solvent absorbance. Causality & Solution: For HPLC, you must switch to universal mass-flow detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). CAD is generally preferred because it provides a more uniform response independent of chemical structure and maintains higher sensitivity for low-level impurities (particles <50 nm)[1]. For TLC, oxidative chemical stains like Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO4) are required to visualize the primary alcohol and the Boc group[2],[3].

    Table 1: Quantitative Comparison of HPLC Detectors for Non-Chromophoric Analytes

    Detector TypeLimit of Detection (LOD)Dynamic RangeParticle SensitivityResponse Uniformity
    UV (254 nm) N/A (No absorption)N/AN/AHighly variable
    ELSD ~10–50 ng2 orders of magnitudePoor (<50 nm particles lost)Non-linear[1]
    CAD ~1–5 ng4 orders of magnitudeExcellent (detects <50 nm)Highly uniform[1]

    FAQ Section 2: Chromatographic Resolution & Tailing

    Q: I am experiencing severe peak tailing and poor recovery on normal-phase silica gel. How do I resolve this? A: Tailing in this molecule is driven by secondary interactions. Although the basic secondary amine is masked by the Boc group—which is highly stable to most nucleophiles and bases[4]—the primary alcohol at the bridgehead acts as a strong hydrogen-bond donor/acceptor. It interacts strongly with the acidic silanol groups on standard unmodified silica. Furthermore, trace acidic impurities in the silica or mobile phase can cause partial, localized Boc deprotection, exposing the highly basic secondary amine and leading to irreversible adsorption. Causality & Solution: To mitigate silanol interactions, you can either use a highly deactivated silica gel or transition to Reversed-Phase (RP) chromatography using a C18 column. RP eliminates silanol-driven tailing and provides excellent resolution for polar/lipophilic hybrid molecules when paired with a volatile buffer compatible with CAD/ELSD[5].

    Table 2: Phase Selection & Method Optimization

    ParameterNormal Phase (Silica)Reversed-Phase (C18)
    Mobile Phase Hexane / Ethyl AcetateWater / Acetonitrile (with 0.1% Formic Acid)
    Detection Method TLC (PMA/KMnO4 stain)HPLC-CAD or ELSD
    Peak Shape Prone to tailing (H-bonding)Sharp, symmetrical
    Boc Stability StableStable (Ensure pH > 3)

    Experimental Protocols: Self-Validating Systems

    Protocol A: High-Contrast TLC Staining (PMA Method)

    Phosphomolybdic acid (PMA) is an oxidative stain that turns blue-green upon reduction by the alcohol/Boc groups against a yellow background[2]. This protocol includes a self-validating drying step to prevent false-positive background staining.

    • Preparation : Dissolve 5 g of Phosphomolybdic Acid in 100 mL of absolute ethanol. Store in a dark, tightly sealed jar to prevent auto-reduction.

    • Elution : Elute the TLC plate in an optimized solvent system (e.g., 60:40 Hexane:Ethyl Acetate).

    • Solvent Evaporation (Critical Step) : Remove the plate and let the solvent evaporate completely. Residual solvent will react with the PMA stain, causing the entire plate to turn dark blue and masking your spots.

    • Dipping : Quickly dip the plate into the PMA solution using forceps. Wipe the back of the plate with a paper towel to remove excess stain.

    • Visualization : Heat the plate evenly using a heat gun (approx. 200°C) until the product spots appear as dark blue/green against a yellow-green background.

    Protocol B: HPLC-CAD Method Setup for Fraction Analysis

    This protocol ensures optimal detection of the non-chromophoric target using a Charged Aerosol Detector without fouling the instrument[5].

    • Column Selection : Equip the HPLC with a C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase Preparation :

      • Solvent A: MS-grade Water with 0.1% Formic Acid (volatile ion-pairing agent).

      • Solvent B: MS-grade Acetonitrile with 0.1% Formic Acid.

      • System Validation: Ensure absolutely no non-volatile buffers (like phosphate) are in the lines, as these will permanently foul the CAD nebulizer.

    • CAD Parameters :

      • Evaporation Temperature: 50 °C (optimizes aerosol formation without volatilizing the target).

      • Data Collection Rate: 10 Hz.

      • Filter Constant: 5 s.

    • Gradient Elution : Run a linear gradient from 10% B to 90% B over 15 minutes to elute the polar alcohol early-mid gradient, followed by a 5-minute column wash at 100% B.

    References

    • Title : Boc-Protected Amino Groups Source : organic-chemistry.org URL :[Link]

    • Title : Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source : lcms.cz URL : [Link]

    • Title : Thin Layer Chromatography: A Complete Guide to TLC Source : chemistryhall.com URL : [Link]

    • Title : Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (-)-Borneol into (-)-Camphor (KMnO4 Stain Protocol) Source : orgsyn.org URL :[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol Oxidation

    Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol , a sterically demanding, bridged bicyclic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol , a sterically demanding, bridged bicyclic isoquinuclidine building block[1]. The selective oxidation of its C1-hydroxymethyl group to an aldehyde or carboxylic acid is a critical transformation. However, due to the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, standard oxidation conditions can lead to complex mixtures, Boc deprotection, or over-oxidation.

    Below, you will find mechanistic insights, a troubleshooting matrix, validated protocols, and FAQs to ensure high-yielding, reproducible oxidations.

    Mechanistic Insights: The "Why" Behind the Chemistry

    As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the structural causality of your substrate.

    The Alpha-Proton Advantage (Stereochemical Stability) In standard linear or monocyclic N -Boc-protected amino alcohols (e.g., N -Boc-prolinol), oxidation to the aldehyde introduces a severe risk of α -epimerization/racemization due to the acidity of the newly formed α -proton[2]. However, in 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol, the C1 position is a quaternary bridgehead carbon. It is bonded to the nitrogen, two methylene bridges, and the exocyclic hydroxymethyl group. Because C1 lacks an α -proton entirely, enolization is structurally impossible. This substrate is therefore immune to α -epimerization , allowing you to push reaction times to completion without degrading stereochemical integrity.

    Boc Group Acid Lability The Boc group is highly sensitive to acidic environments. Reagents like Jones oxidant or unbuffered Dess-Martin Periodinane (DMP) generate acidic byproducts (DMP releases two equivalents of acetic acid during the catalytic cycle)[3]. Localized acidic pH can trigger Boc cleavage, exposing the secondary amine to rapid N -oxidation, ring-opening, or polymerization[4].

    Over-Oxidation Kinetics Conversion of an aldehyde to a carboxylic acid requires the formation of a hydrate (gem-diol) intermediate. By utilizing strictly anhydrous conditions (e.g., DMP in dry DCM) or highly chemoselective biphasic oxidants (e.g., TEMPO/NaOCl), the oxidation is kinetically arrested at the aldehyde stage[5].

    Workflow Substrate 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol Target Desired Oxidation State? Substrate->Target Aldehyde Aldehyde (C1-CHO) Target->Aldehyde Partial Oxidation Acid Carboxylic Acid (C1-COOH) Target->Acid Full Oxidation DMP Buffered DMP (DCM, Pyridine, RT) Aldehyde->DMP Option 1 (Mild) TEMPO TEMPO / NaOCl (DCM/H2O, KBr, 0°C) Aldehyde->TEMPO Option 2 (Biphasic) RuCl3 RuCl3 / NaIO4 (MeCN/H2O, RT) Acid->RuCl3 Strong Oxidant

    Figure 1: Decision tree for selecting the appropriate oxidation methodology based on the target state.

    Troubleshooting Matrix

    When your oxidation deviates from expected yields, consult the quantitative and qualitative markers in this matrix.

    SymptomProbable CauseRecommended Solution
    Low Yield / Complex Mixture Boc deprotection due to acidic conditions (e.g., unbuffered DMP).Add 2.0–3.0 eq of pyridine or NaHCO3​ to the DMP reaction to neutralize acetic acid.
    Over-oxidation to Acid Excess oxidant or adventitious water allowing gem-diol formation.Strictly control equivalents (1.1–1.2 eq DMP) and use anhydrous DCM.
    Incomplete Conversion Moisture degrading DMP, or inactive TEMPO catalyst.Use fresh DMP. For TEMPO, ensure biphasic reactions are vigorously stirred (>800 rpm).
    Product Loss During Workup Aldehyde water-solubility or degradation in harsh acidic/basic washes.Use saturated NaHCO3​ / Na2​S2​O3​ for DMP workup. Avoid strong acid washes (e.g., 1M HCl).

    Validated Experimental Protocols

    The following protocols are engineered as self-validating systems. Built-in visual and chemical checkpoints ensure you can verify the reaction's trajectory in real-time.

    Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

    This is the premier method for synthesizing the C1-aldehyde due to its mild nature and near-ideal stoichiometry[3].

    Stoichiometry Table:

    Reagent Equivalents Function
    2-Boc-2-azabicyclo[2.2.2]octane-1-methanol 1.0 eq Substrate
    Dess-Martin Periodinane (DMP) 1.2 eq Oxidant
    Pyridine 2.5 eq Acid Scavenger (Protects Boc)

    | Dichloromethane (DCM) | 0.1 M | Solvent (Anhydrous) |

    Step-by-Step Methodology:

    • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM to a concentration of 0.1 M under an argon atmosphere.

    • Buffering: Add anhydrous pyridine (2.5 eq) and stir for 5 minutes at room temperature. Causality: Pyridine is added before the oxidant to ensure any immediately formed acetic acid is instantly neutralized.

    • Oxidation: Add DMP (1.2 eq) in a single portion.

    • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a clear solution to a cloudy white suspension within 15–30 minutes as the insoluble iodinane byproduct precipitates.

    • Monitoring: Stir at room temperature for 1–2 hours. Monitor by TLC (Hexanes/EtOAc 7:3). Self-Validation Checkpoint 2: Stain with KMnO4​ ; the primary alcohol starting material will rapidly reduce the stain, while the aldehyde product will show a distinct Rf​ shift.

    • Workup: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

    Mechanism A Substrate + DMP B Alkoxyperiodinane + Acetic Acid (AcOH) A->B Ligand Exchange C Aldehyde Product + Iodane + AcOH B->C Elimination D Boc Cleavage (Side Reaction) B->D Unbuffered (Acidic pH) E Pyridine Buffer Neutralizes AcOH B->E Buffered E->C Protects Boc

    Figure 2: Mechanism of DMP oxidation highlighting the critical role of pyridine in preventing Boc cleavage.

    Protocol B: TEMPO / NaOCl (Anelli) Oxidation

    An excellent alternative if you wish to avoid hypervalent iodine reagents. TEMPO-mediated oxidations are highly selective for primary alcohols and operate under mildly basic conditions, inherently protecting the Boc group[5].

    Step-by-Step Methodology:

    • Preparation: Dissolve the substrate (1.0 eq) and TEMPO (0.01 eq) in DCM (0.2 M).

    • Aqueous Phase: In a separate flask, prepare an aqueous solution of NaOCl (1.1 eq, commercial bleach) buffered with NaHCO3​ to pH 8.5–9.0. Add KBr (0.1 eq) to this aqueous solution.

    • Biphasic Oxidation: Cool the DCM solution to 0 °C. Add the aqueous solution dropwise under vigorous stirring (>800 rpm).

    • Self-Validation Checkpoint: The organic layer will initially turn yellow/orange upon addition of NaOCl due to the formation of the active oxoammonium species. As the alcohol is consumed, the color will fade.

    • Workup: Separate the layers, extract the aqueous phase with DCM, wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

    Frequently Asked Questions (FAQs)

    Q: Can I use Swern oxidation instead of DMP for this substrate? A: Yes. Swern oxidation is highly effective and completely avoids the acidic byproducts that threaten the Boc group. However, it requires strict cryogenic temperature control (–78 °C) to prevent the formation of methylthiomethyl (MTM) ether side products, and it generates dimethyl sulfide (stench). DMP or TEMPO are generally preferred for operational simplicity and scalability.

    Q: My DMP oxidation stalled at 80% conversion. Should I add more DMP? A: First, verify the quality of your DMP. DMP is sensitive to atmospheric moisture, which hydrolyzes it into an inactive polymer[2]. If the reaction has stalled, adding an additional 0.2 equivalents of fresh DMP is acceptable. Interestingly, while excess bulk water kills the reagent, a single equivalent of water can actually accelerate DMP oxidations by forming a more reactive intermediate; however, for Boc-protected substrates, strict anhydrous conditions are safer[6].

    Q: I want to oxidize the methanol group all the way to a carboxylic acid. What is the best method? A: To achieve the C1-carboxylic acid, skip the aldehyde isolation entirely. Use a strong, non-acidic catalytic system such as RuCl3​ (cat.) with NaIO4​ as the stoichiometric oxidant in a biphasic MeCN/H2​O/CCl4​ solvent system. This will rapidly oxidize the primary alcohol through the hydrate directly to the carboxylic acid without cleaving the Boc group.

    References

    • Dess, D. B.; Martin, J. C. "Dess-Martin periodinane - Organic Syntheses Procedure". Organic Syntheses.
    • BenchChem. "2-Boc-2-azabicyclo[2.2.2]octane-1-methanol". BenchChem Catalog.
    • Wipf, P. "1 I-P. Oxidations I. Basic Principles Alcohol Oxidations". Wipf Group, University of Pittsburgh.
    • BenchChem. "Application Notes and Protocols: N-Boc-aminomethanol in the Synthesis of Chiral Amino Alcohols". BenchChem Tech Support.
    • Organic Chemistry Portal. "Dess-Martin Oxidation". Organic Chemistry Portal.
    • Hoover, J. M.; Steves, J. E.; Stahl, S. S. "Stable TEMPO and ABNO Catalyst Solutions for User-Friendly (bpy)Cu/Nitroxyl-Catalyzed Aerobic Alcohol Oxidation". The Journal of Organic Chemistry.

    Sources

    Reference Data & Comparative Studies

    Validation

    2-Boc-2-azabicyclo[2.2.2]octane-1-methanol vs 2-Boc-2-azabicyclo[2.2.1]heptane-1-methanol

    An objective, data-driven comparison of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol and 2-Boc-2-azabicyclo[2.2.1]heptane-1-methanol requires analyzing them not just as chemical commodities, but as highly specialized, conf...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An objective, data-driven comparison of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol and 2-Boc-2-azabicyclo[2.2.1]heptane-1-methanol requires analyzing them not just as chemical commodities, but as highly specialized, conformationally restricted bioisosteres.

    As a Senior Application Scientist, I approach these building blocks as tools to manipulate the 3D vector space of a pharmacophore. Replacing a flexible piperidine or pyrrolidine ring with a bridged azabicycle systematically alters lipophilicity, metabolic stability, and receptor fit. The 1-methanol group serves as a versatile synthetic handle (amenable to etherification, oxidation, or fluorination), while the Boc-protected 2-aza position ensures orthogonal reactivity during library synthesis.

    Here is an in-depth technical guide comparing these two scaffolds, the causality behind their selection, and self-validating protocols for their integration into drug discovery workflows.

    Structural & Physicochemical Comparison

    The fundamental difference between these two molecules is a single methylene group in the carbon bridge. However, this minor structural deletion drastically changes the internal ring strain and the overall steric volume of the molecule.

    • The[2.2.2] System (Isoquinuclidine core): Features moderate ring strain and a larger van der Waals volume. It is highly effective at increasing the lipophilicity and metabolic stability of a lead compound without severely restricting its binding geometry.

    • The [2.2.1] System (Aza-norbornane core): Characterized by high ring strain and an extremely compact steric profile. It forces the nitrogen lone pair and the 1-position substituent into a rigid, tightly defined vector space.

    Quantitative Data Comparison
    Property2-Boc-2-azabicyclo[2.2.2]octane-1-methanol2-Boc-2-azabicyclo[2.2.1]heptane-1-methanol
    Core Scaffold Isoquinuclidine (2.2.2)Aza-norbornane (2.2.1)
    Molecular Formula C13H23NO3C12H21NO3
    Molecular Weight 241.33 g/mol 227.30 g/mol
    Relative Ring Strain ModerateHigh[1]
    Steric Profile Broader, higher van der Waals volumeHighly compact, restricted vector space
    Predicted pKa (deprotected) ~10.5 - 11.011.44 ± 0.20[2]
    Primary Application Enhancing lipophilicity in broad pocketsMaximizing efficacy in tight receptor pockets

    Mechanistic Insights & Scaffold Causality

    When optimizing a lead compound, the choice between a [2.2.2] and a [2.2.1] scaffold is dictated by the topography of the target receptor.

    The "Compactness vs. Efficacy" Paradigm: In highly constrained binding pockets, steric bulk is the enemy of efficacy. For example, in the development of , researchers found that the smaller 1-azabicyclo[2.2.1]heptane ring system yielded significantly higher agonist efficacy than the larger [2.2.2] analogue[3]. The[2.2.1] core fits tightly into the receptor's active site, allowing optimal hydrogen bonding without steric clash[4]. This same principle applies to the 2-aza systems: if your target pocket is narrow (e.g., specific kinase hinge regions), the 2-Boc-2-azabicyclo[2.2.1]heptane-1-methanol is the superior starting point.

    Lipophilicity and Metabolic Stability: Conversely, if the binding pocket is broad and deep, the 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol is preferred. The larger isoquinuclidine core has been successfully utilized to design potent, orally available [5]. The[2.2.2] system provides excellent metabolic stability—Bredt's rule and the steric bulk around the bridgehead prevent cytochrome P450-mediated oxidation adjacent to the nitrogen, while the increased lipophilicity drives favorable membrane permeability.

    Scaffold Selection Workflow

    ScaffoldSelection Start Target Pocket Analysis & Scaffold Selection Boc222 2-Boc-2-azabicyclo[2.2.2]octane (Isoquinuclidine core) Start->Boc222 Broad Pocket Boc221 2-Boc-2-azabicyclo[2.2.1]heptane (Aza-norbornane core) Start->Boc221 Tight Pocket Prop222 Lower Strain & Larger Volume Optimal for broad/deep pockets Boc222->Prop222 Prop221 High Strain & Compact Volume Optimal for constrained pockets Boc221->Prop221 Outcome222 Enhanced Lipophilicity (e.g., ELOVL6 Inhibitors) Prop222->Outcome222 Outcome221 Maximized Receptor Efficacy (e.g., Muscarinic Agonists) Prop221->Outcome221

    Decision matrix for selecting bridged azabicyclic scaffolds based on target pocket constraints.

    Experimental Methodology: A Self-Validating Protocol

    To incorporate these building blocks into a larger pharmacophore, the 1-methanol group is typically functionalized (e.g., via etherification), followed by Boc deprotection and N-acylation. Because these bridged systems are sterically hindered, standard reaction conditions often fail. The following protocol is engineered with specific causal adjustments and self-validating checkpoints.

    Phase 1: O-Alkylation of the 1-Methanol Group
    • Causality: The 1-methanol group is situated at a bridgehead, making it neopentyl-like and highly sterically hindered. Weak bases will not suffice. A strong base (NaH) in a polar aprotic solvent (DMF) is required to force the formation of the alkoxide and drive the SN​2 reaction with an alkyl halide.

    • Procedure:

      • Dissolve the Boc-protected azabicycle (1.0 eq) in anhydrous DMF at 0 °C under N2​ .

      • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

      • Dropwise add the desired alkyl halide (1.2 eq). Warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via LC-MS. Because the Boc group often fragments in ESI+, look for the [M+H−tBu]+ or the sodium adduct [M+Na]+ to confirm product formation before quenching with NH4​Cl .

    Phase 2: Boc Deprotection
    • Causality: Bridged bicyclic systems are excellent at stabilizing carbocations. When the Boc group is cleaved, the resulting tert-butyl cation can easily alkylate the newly formed ether oxygen or the basic amine. Triisopropylsilane (TIPS) must be added as a carbocation scavenger.

    • Procedure:

      • Dissolve the intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).

      • Immediately add TIPS (2.0 eq).

      • Stir at room temperature for 2 hours. Concentrate under reduced pressure.

    • Self-Validation: Perform TLC and stain with Ninhydrin. The complete disappearance of the UV-active starting material and the appearance of a dark purple spot confirms the presence of the free secondary amine.

    Phase 3: Amide Coupling
    • Causality: The deprotected 2-azabicyclo amine—especially the[2.2.1] aza-norbornane system—is severely sterically hindered. Standard coupling agents like EDC/HOBt will result in poor yields. HATU must be used to generate a highly reactive HOAt ester capable of overcoming the steric bulk.

    • Procedure:

      • In a separate flask, activate the carboxylic acid (1.2 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.

      • Add the deprotected azabicycle (1.0 eq) to the activated ester solution.

      • Stir at room temperature for 12 hours.

    • Self-Validation: The reaction is complete when the Ninhydrin-positive spot on the TLC plate completely disappears, indicating that the basic secondary amine has been fully converted to the neutral amide.

    References

    • Swain, C. J., et al. "Identification of a series of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane human NK1 antagonists." Journal of Medicinal Chemistry. URL:[Link]

    • Bromidge, S. M., et al. "Design of [R-(Z)]-(+)-α-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile... a Novel Ester Bioisostere." Journal of Medicinal Chemistry. URL:[Link]

    • Sasaki, T., et al. "Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors." Bioorganic & Medicinal Chemistry. URL:[Link]

    • Chemical Science. "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere / Azahomocubane strain data." RSC Publishing. URL: [Link]

    Sources

    Comparative

    Strategic Selection of Boc vs. Fmoc Protecting Groups for Azabicyclo[2.2.2]octane Scaffolds

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist Introduction: The Azabicyclo[2.2.2]octane Scaffold in Drug Discovery The azabicyclo[2.2.2]oc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist

    Introduction: The Azabicyclo[2.2.2]octane Scaffold in Drug Discovery

    The azabicyclo[2.2.2]octane core (encompassing quinuclidine and isoquinuclidine derivatives) has emerged as a privileged, rigid 3D scaffold in modern medicinal chemistry. It is frequently deployed as a saturated bioisostere for phenyl and piperidine rings to enhance metabolic stability, increase water solubility, and reduce lipophilicity[1][2]. This core is the foundational pharmacophore in several high-profile drug candidates, including α7 nicotinic acetylcholine receptor (nAChR) agonists like TC-5619[3] and highly selective presenilin-1 γ-secretase inhibitors[4].

    Functionalizing these rigid bicyclic systems—such as synthesizing 3-amino-1-azabicyclo[2.2.2]octane derivatives—requires the transient masking of primary or secondary amines. The selection between the two most ubiquitous α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), dictates the entire synthetic trajectory, impacting yield, purification strategies, and overall efficiency[5][6].

    Mechanistic Causality: Scaffold-Specific Behavior

    As an application scientist, I emphasize that protecting group strategies cannot be selected in a vacuum; they must account for the intrinsic electronic and steric properties of the substrate. The azabicyclo[2.2.2]octane scaffold possesses a highly basic nitrogen (either at the bridgehead in 1-aza systems or as a secondary amine in 2-aza systems), which fundamentally alters how these protecting groups behave during cleavage.

    The Boc Strategy (Acid-Labile)

    The Boc group is cleaved via acidolysis, typically utilizing trifluoroacetic acid (TFA)[5].

    • The Causality of Acidic Cleavage: When exposing an azabicyclo[2.2.2]octane derivative to TFA, the highly basic structural nitrogen is instantly protonated. This in situ protonation is highly advantageous: it acts as a deactivating shield, preventing the basic nitrogen from participating in unwanted nucleophilic side reactions and stabilizing the electron-rich scaffold against oxidative degradation.

    • Purification Advantage: The cleavage byproducts (isobutylene gas and CO₂) are volatile, making solution-phase purification exceptionally clean and straightforward[7].

    The Fmoc Strategy (Base-Labile)

    The Fmoc group is cleaved via a base-catalyzed E1cB elimination mechanism, most commonly using 20% piperidine in a polar aprotic solvent like DMF[6].

    • Orthogonality vs. Scaffold Basicity: Fmoc is lauded for its true orthogonality, allowing for deprotection without compromising acid-labile side chains[6][7]. However, the intrinsic basicity of the azabicyclo[2.2.2]octane core can theoretically trigger premature, slow auto-deprotection of the Fmoc group in solution, though the rigid bicyclic geometry often restricts the necessary intramolecular orbital alignment.

    • The Scavenging Challenge: The primary cleavage byproduct, dibenzofulvene, is highly reactive. While piperidine acts as a scavenger to form a fulvene-piperidine adduct[7], separating this adduct from the polar azabicyclooctane derivative in solution-phase synthesis often requires tedious chromatography.

    Quantitative Stability & Performance Comparison

    The following table summarizes the quantitative performance metrics of Boc and Fmoc strategies specifically applied to azabicyclo[2.2.2]octane scaffolds.

    Performance MetricBoc-Azabicyclo[2.2.2]octaneFmoc-Azabicyclo[2.2.2]octane
    Cleavage Reagent 50% TFA in Dichloromethane (DCM)[5]20% Piperidine in DMF[6]
    Cleavage Kinetics (rt) < 30 minutes15 - 45 minutes
    Scaffold Stability High (Bridgehead N is protonated/protected)Moderate (Prolonged base exposure)
    Byproduct Removal Evaporation (Isobutylene, CO₂)Chromatography (Fulvene-piperidine adduct)[7]
    Typical Solution Yield > 95%80 - 90%
    Orthogonality Partial (requires HF/TFMSA for final cleavage)Fully orthogonal to acid-labile groups[6]

    Decision Workflow & Mechanistic Pathways

    G Substrate Protected Amino-Azabicyclo[2.2.2]octane Boc_Path Boc Deprotection (TFA / DCM) Substrate->Boc_Path Acidic Conditions Fmoc_Path Fmoc Deprotection (Piperidine / DMF) Substrate->Fmoc_Path Basic Conditions Boc_Inter Protonated Bridgehead N + t-Butyl Cation Boc_Path->Boc_Inter Fmoc_Inter E1cB Mechanism + Dibenzofulvene Fmoc_Path->Fmoc_Inter Boc_Prod Free Amine (TFA Salt) + CO2 + Isobutylene Boc_Inter->Boc_Prod Fmoc_Prod Free Amine + Fulvene-Piperidine Adduct Fmoc_Inter->Fmoc_Prod

    Caption: Mechanistic divergence of Boc and Fmoc deprotection on azabicyclo[2.2.2]octane scaffolds.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems incorporating causality-driven steps and in-process controls.

    Protocol A: Regioselective Boc Protection of 3-Amino-1-azabicyclo[2.2.2]octane

    Causality: The substrate contains both a primary amine (C3) and a highly basic tertiary bridgehead nitrogen. To ensure regioselective protection of the primary amine without forming quaternary ammonium salts at the bridgehead, the reaction is conducted with strict pH control using a mild base.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of 3-amino-1-azabicyclo[2.2.2]octane dihydrochloride in a 1:1 mixture of THF and H₂O (0.2 M).

    • Basification: Cool the solution to 0 °C. Add 3.0 eq of NaHCO₃ slowly. Causality: NaHCO₃ gently liberates the primary amine without causing rapid hydrolysis of the incoming reagent.

    • Reagent Addition: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise as a solution in THF.

    • Reaction & Validation: Stir at room temperature for 4-6 hours. Self-Validation: Monitor via LC-MS or a Ninhydrin (Kaiser) test. A negative Ninhydrin test (lack of deep blue color) confirms the complete consumption of the primary amine.

    • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The volatile nature of the t-butanol byproduct ensures high crude purity.

    Protocol B: Fmoc Deprotection in Solution Phase

    Causality: Piperidine is used in vast excess (20% v/v) not merely to initiate the E1cB elimination, but to act as a kinetic trap for the highly reactive dibenzofulvene intermediate, preventing it from re-alkylating the newly liberated amine on the scaffold[7].

    Step-by-Step Methodology:

    • Preparation: Dissolve the Fmoc-protected azabicyclo[2.2.2]octane derivative in DMF to a concentration of 0.1 M.

    • Cleavage: Add Piperidine to achieve a final concentration of 20% (v/v). Stir at room temperature.

    • Reaction & Validation: Allow the reaction to proceed for 30 minutes. Self-Validation: Monitor via TLC (UV active). The disappearance of the starting material and the appearance of a highly UV-active, fast-moving spot (the fulvene-piperidine adduct) confirms cleavage.

    • Isolation: Concentrate the reaction mixture under high vacuum to remove piperidine and DMF.

    • Purification: Crucial Step: The crude residue must be subjected to silica gel flash chromatography (typically using a gradient of DCM/MeOH with 1% NH₄OH) to separate the polar azabicyclooctane free amine from the non-polar fulvene-piperidine adduct.

    References

    • A Comparative Analysis of Boc-Protected vs.
    • A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis - Benchchem. Benchchem.
    • Discovery of (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a Selective α7 Nicotinic Acetylcholine Receptor Agonist, for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry.
    • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
    • Modular Access to Azabicyclo[2.2.
    • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.
    • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC - NIH.

    Sources

    Validation

    bioisosteric replacement: azabicyclo[2.2.2]octane vs quinuclidine rings in medicinal chemistry

    The Architect’s Guide to Bridged Amines: Azabicyclo[2.2.2]octane vs. Quinuclidine in Bioisosteric Replacement In modern medicinal chemistry, the entropic penalty associated with flexible saturated heterocycles (like pipe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Architect’s Guide to Bridged Amines: Azabicyclo[2.2.2]octane vs. Quinuclidine in Bioisosteric Replacement

    In modern medicinal chemistry, the entropic penalty associated with flexible saturated heterocycles (like piperidine or pyrrolidine) often limits the binding affinity and selectivity of lead compounds. To overcome this, drug discovery professionals employ bioisosteric replacement using rigid, 3D-rich (high Fsp3​ ) bicyclic scaffolds.

    While the terms are sometimes used interchangeably in casual literature, precision is critical: Quinuclidine specifically refers to the 1-azabicyclo[2.2.2]octane scaffold (nitrogen at the bridgehead), whereas Isoquinuclidine refers to the 2-azabicyclo[2.2.2]octane scaffold (nitrogen in the bridge). This guide objectively compares their physicochemical profiles, structural causality, and experimental workflows to help you select the optimal bioisostere for your target.

    Structural Causality & Physicochemical Profiling

    The placement of the nitrogen atom within the [2.2.2] bicyclic framework fundamentally alters the molecule's vector projection, basicity, and metabolic vulnerabilities.

    1-Azabicyclo[2.2.2]octane (Quinuclidine)
    • Structural Causality: In quinuclidine, the nitrogen is located at the bridgehead. This geometry prevents nitrogen inversion and locks the lone pair in a highly exposed, outward-facing sp3 orbital.

    • Performance: Because the rigid cage prevents the alkyl chains from sterically shielding the lone pair or interfering with the solvation of the protonated state, quinuclidine exhibits an exceptionally high basicity ( pKa​ ~11.3) compared to typical tertiary amines ()[1].

    • Primary Application: It is the premier bioisostere for the quaternary ammonium group of acetylcholine (ACh). It is heavily utilized in designing potent muscarinic and nicotinic acetylcholine receptor (mAChR/nAChR) modulators ()[2].

    2-Azabicyclo[2.2.2]octane (Isoquinuclidine)
    • Structural Causality: Here, the nitrogen is located within the bridge, functioning as a secondary amine (or tertiary if substituted). The bridging ethylene unit acts as a conformational lock, forcing the equivalent of a piperidine ring into a rigidified boat/chair hybrid conformation.

    • Performance: Isoquinuclidine perfectly mimics the steric bulk of a piperidine or phenyl ring while providing distinct exit vectors. Furthermore, the adjacent bridgehead carbons create massive steric hindrance around the α -protons, effectively blocking Cytochrome P450-mediated α -oxidation ()[3].

    • Primary Application: Used to rigidify flexible piperidine leads in GPCR antagonists (e.g., P2Y14 receptors) to reduce entropic penalty upon binding and improve pharmacokinetic half-life ()[4].

    Quantitative Performance Comparison

    The following table summarizes the physicochemical properties that dictate the pharmacokinetic and pharmacodynamic behavior of these rings.

    Physicochemical PropertyPiperidine (Baseline)1-Azabicyclo[2.2.2]octane (Quinuclidine)2-Azabicyclo[2.2.2]octane (Isoquinuclidine)
    Nitrogen Position Monocyclic HeterocycleBridgeheadBridge
    Amine Type SecondaryTertiarySecondary
    pKa​ (Conjugate Acid) ~11.211.3~11.6
    Topological Polar Surface Area 12.0 Ų3.2 Ų12.0 Ų
    Primary Bioisosteric Role N/A (Flexible Lead)Quaternary Ammonium (ACh) MimicPiperidine / Phenyl Conformational Lock
    Metabolic Vulnerability Rapid α -oxidationN-oxidation, slower α -oxidationSterically hindered α -oxidation

    Strategic Decision Matrix

    Use the following logical workflow to determine which bicyclic scaffold is appropriate for your drug discovery program based on the required pharmacophore.

    DecisionMatrix Start Flexible Lead (e.g., Piperidine) Decision Identify Required Pharmacophore Start->Decision Path1 ACh Mimic / High Basicity Exposed Lone Pair Decision->Path1 Target: mAChR/nAChR Path2 Piperidine Bioisostere Conformational Lock Decision->Path2 Target: GPCRs/Kinases Quin 1-Azabicyclo[2.2.2]octane (Quinuclidine) Path1->Quin IsoQuin 2-Azabicyclo[2.2.2]octane (Isoquinuclidine) Path2->IsoQuin

    Caption: Logical decision matrix for selecting between 1-aza and 2-aza bicyclic scaffolds based on target.

    Self-Validating Experimental Workflows

    To objectively evaluate the performance of these bioisosteres, the following protocols must be executed with strict adherence to the underlying chemical causality.

    Protocol A: Late-Stage C-N Cross-Coupling of Isoquinuclidine

    When replacing a piperidine ring via Buchwald-Hartwig amination, the extreme steric bulk of the 2-azabicyclo[2.2.2]octane cage often causes standard catalysts to fail.

    • Reagent Preparation: Rigorously dry the aryl halide, isoquinuclidine, and toluene. Causality: Trace moisture leads to rapid protodehalogenation of the aryl halide, a side reaction exacerbated by the slow coupling rate of bulky amines.

    • Catalyst/Ligand Selection: Utilize Pd2​(dba)3​ (2 mol%) and RuPhos (4 mol%). Causality: Standard ligands (e.g., XPhos) struggle to force the sterically encumbered 2-aza bicycle into the coordination sphere. RuPhos provides the specific steric bulk required to accelerate the critical reductive elimination step, preventing off-target β -hydride elimination.

    • Base Addition: Add NaOtBu (1.5 equiv) under an inert atmosphere.

    • Execution & Validation: Heat to 85°C for 12 hours. Validate target formation via LC-MS and 1H -NMR. Self-Validation: The presence of complex multiplets between 1.5–2.0 ppm confirms the structural integrity of the bridged bicyclic core has survived the basic, high-temperature conditions.

    Protocol B: Radioligand Binding Assay for Entropic Validation

    To prove that rigidification improves affinity, compare the flexible lead against the bicyclic bioisostere using a competitive radioligand binding assay.

    AssayWorkflow Prep 1. Membrane Preparation (Target Receptor Expressed) Incubate 2. Equilibrium Incubation Radioligand + Bioisostere Prep->Incubate Filter 3. Rapid Filtration (PEI-treated GF/B filters) Incubate->Filter Wash 4. Ice-Cold Wash (Preserve k_off kinetics) Filter->Wash Count 5. Scintillation Counting & IC50 Determination Wash->Count

    Caption: Self-validating radioligand binding assay workflow for evaluating bioisosteric affinity.

    • Equilibrium Incubation: Incubate receptor membranes with a Kd​ -matched concentration of radioligand (e.g., [3H] -NMS for muscarinic targets) and varying concentrations of the synthesized bioisostere. Causality: Using a concentration equal to the Kd​ ensures maximum assay sensitivity and validates the use of the Cheng-Prusoff equation to calculate Ki​ .

    • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: Bicyclic amines are highly lipophilic and basic, causing them to bind non-specifically to bare glass fibers. PEI coats the filter with a dense positive charge, repelling the basic bioisosteres and eliminating false-positive background noise.

    • Ice-Cold Wash: Wash filters 3x with ice-cold buffer. Causality: The temperature drop immediately reduces the kinetic koff​ rate to near zero, trapping the specifically bound radioligand on the receptor during the wash.

    • Data Readout: Measure remaining radioactivity via liquid scintillation counting. A leftward shift in the IC50​ curve of the bicyclic compound compared to the flexible piperidine confirms a successful reduction in entropic penalty.

    References

    • [2] A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - MDPI. URL: [Link]

    • [4] Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - ACS Pharmacology & Translational Science. URL:[Link]

    • [1] Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction - The Journal of Organic Chemistry (ACS). URL:[Link]

    • [3] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC / National Institutes of Health. URL: [Link]

    Sources

    Comparative

    Advanced Spectroscopic Validation of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol Intermediates: A Comparative Guide

    Executive Summary The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is increasingly utilized in modern medicinal chemistry as a rigid, three-dimensional bioisostere to improve the physicochemical properties, metab...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is increasingly utilized in modern medicinal chemistry as a rigid, three-dimensional bioisostere to improve the physicochemical properties, metabolic stability, and CNS penetration of drug candidates[1]. However, validating the synthesis of highly substituted intermediates like 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol presents a significant analytical challenge.

    As a Senior Application Scientist, I frequently observe drug development teams relying on standard high-throughput (HT) spectroscopic methods, which often yield ambiguous data for this class of molecules. This guide objectively compares standard validation workflows against advanced structural elucidation techniques, providing the experimental data and mechanistic causality required to build a self-validating analytical system.

    The Mechanistic Challenge: Boc Rotamers in Rigid Bicyclic Scaffolds

    The primary obstacle in validating N-Boc protected bicyclic compounds is the phenomenon of restricted rotation. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group of the carbamate, imparting partial double-bond character to the C–N bond[2].

    In sterically hindered, rigid systems like the [2.2.2] bicyclic framework[3], the energy barrier to rotation around this C–N bond is significantly elevated (typically ~15–18 kcal/mol). Consequently, the molecule exists as a mixture of distinct syn and anti rotamers that interconvert slowly on the NMR timescale at room temperature (298 K). This results in severe peak broadening, complex splitting patterns, and doubled resonances (e.g., two distinct tert-butyl singlets), rendering standard 1D NMR integration and structural assignment highly unreliable.

    Validation Workflow Comparison

    G Syn 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (Synthesized Intermediate) Std Standard Validation (298K 1D NMR, LRMS) Syn->Std Adv Advanced Validation (VT-NMR, 2D NMR, HRMS) Syn->Adv Rot Boc Rotamer Interference (Peak Broadening/Splitting) Std->Rot Res2 Unambiguous Elucidation (Coalesced Peaks, Exact Mass) Adv->Res2 Rot->Adv Necessitates Res1 Ambiguous Structural Proof (High False-Positive Risk) Rot->Res1

    Workflow comparing standard vs. advanced spectroscopic validation for Boc-protected bicyclic scaffolds.

    Comparison Guide: Standard vs. Advanced Validation Workflows

    To ensure scientific integrity, it is critical to transition from high-throughput screening to advanced structural elucidation when working with rigid Boc-protected intermediates.

    Analytical ParameterStandard Workflow (High-Throughput)Advanced Workflow (Structural Elucidation)Impact on Data Integrity
    NMR Temperature 298 K (Room Temperature)353 K (Variable Temperature, VT)Critical: VT overcomes the rotational energy barrier, coalescing rotamer peaks into sharp, quantifiable signals.
    NMR Solvent CDCl₃ (b.p. 61 °C)DMSO-d₆ (b.p. 189 °C)Causality: DMSO-d₆ allows safe heating to 80 °C (353 K) without solvent boiling, enabling full peak coalescence.
    Connectivity Mapping 1D ¹H and ¹³C NMR only2D HSQC, HMBC, and COSYCritical: 2D NMR unambiguously maps the regiochemistry of the bridgehead hydroxymethyl group.
    Mass Spectrometry Low-Resolution LC-MS (Quadrupole)High-Resolution MS (ESI-TOF)Critical: HRMS (< 5 ppm error) eliminates false positives from isobaric impurities.

    Quantitative Data Summary: Expected Spectroscopic Profiles

    The following table summarizes the expected quantitative data for pure 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (Molecular Formula: C₁₃H₂₃NO₃) using the Advanced Workflow.

    TechniqueTarget FeatureExpected Value / ObservationStructural Significance
    HRMS (ESI-TOF) [M+H]⁺ Exact Mass242.1756 Da (± 5 ppm)Confirms the exact molecular formula; rules out over-reduction.
    VT ¹H NMR (353 K) N-Boc tert-butyl protonsSharp singlet at ~1.40 ppm (9H)Validates Boc integrity; proves successful thermal coalescence of rotamers.
    VT ¹H NMR (353 K) 1-Methanol protons (-CH₂OH)Sharp singlet/doublet at ~3.60 ppm (2H)Confirms the successful reduction of the bridgehead carboxylic acid.
    VT ¹³C NMR (353 K) Carbamate Carbonyl (C=O)Sharp singlet at ~154.5 ppmValidates Boc attachment without rotamer-induced doubling.
    2D HMBC (353 K) Bridgehead C1 to MethanolCross-peaks from -CH₂OH to C1, C2, C6Unambiguously proves the regiochemical attachment of the alcohol at the C1 bridgehead.

    Self-Validating Experimental Protocols

    To guarantee reproducibility, the following protocols are designed as self-validating systems, where the mechanistic causality dictates the experimental choices.

    Chemoselective Synthesis of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    Objective: Reduce 2-Boc-2-azabicyclo[2.2.2]octane-1-carboxylic acid to the corresponding alcohol without cleaving the acid-sensitive Boc protecting group.

    • Mixed Anhydride Formation: Dissolve 2-Boc-2-azabicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction to -15 °C. Add N-methylmorpholine (NMM, 1.2 eq) followed by the dropwise addition of isobutyl chloroformate (IBCF, 1.1 eq). Stir for 30 minutes.

      • Expert Causality: Cooling to -15 °C prevents the thermal decomposition of the highly reactive mixed anhydride intermediate and minimizes unwanted side reactions.

    • Chemoselective Reduction: Rapidly filter the precipitated NMM·HCl salt. Add the cold filtrate to a vigorously stirred solution of NaBH₄ (2.5 eq) in H₂O at 0 °C. Stir for 2 hours, allowing the mixture to gradually warm to room temperature.

      • Expert Causality: NaBH₄ is a mild reducing agent. While it cannot reduce carboxylic acids directly, it rapidly reduces the activated mixed anhydride. This chemoselective approach ensures the N-Boc carbamate remains completely intact, avoiding the over-reduction or deprotection seen with harsh reagents like LiAlH₄.

    • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure intermediate.

    Advanced VT-NMR & HRMS Acquisition Protocol

    Objective: Unambiguously validate the structure by overcoming Boc-induced rotameric peak broadening.

    • Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of DMSO-d₆.

      • Expert Causality: DMSO-d₆ is selected over standard CDCl₃ because its high boiling point permits heating the sample to 80 °C (353 K) without solvent boiling, sample loss, or tube pressurization.

    • VT-NMR Acquisition: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Acquire a baseline ¹H NMR spectrum at 298 K (expect broad, doubled peaks). Gradually increase the probe temperature to 353 K, allowing 10 minutes for thermal equilibration. Acquire ¹H, ¹³C, and 2D HSQC/HMBC spectra.

      • Expert Causality: The thermal energy at 353 K overcomes the ~15–18 kcal/mol rotational barrier of the Boc C–N bond. This accelerates rotamer interconversion beyond the NMR timescale, resulting in sharp, coalesced peaks that allow for accurate integration and unambiguous 2D connectivity mapping.

    • HRMS Validation: Analyze an aliquot using ESI-TOF MS in positive ion mode. Calibrate the instrument using a standard tuning mix to ensure mass accuracy < 5 ppm.

      • Expert Causality: High-resolution mass spectrometry differentiates the target molecule from isobaric impurities, confirming the exact molecular formula by detecting the [M+H]⁺ ion at m/z 242.1756.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely, from procurement to disposal. This guide provid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely, from procurement to disposal. This guide provides a detailed protocol for the proper disposal of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol, grounding every recommendation in established safety principles and regulatory standards. Our goal is to ensure that your work advances science without compromising the safety of your team or the integrity of our environment.

    Section 1: Hazard Characterization and Assessment

    The foundation of any disposal procedure is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol should always be consulted first, we can infer its likely hazard profile from its chemical structure and data on analogous compounds.

    The molecule possesses a bicyclic amine protected by a tert-butyloxycarbonyl (Boc) group and a primary alcohol. Data for the parent compound, 2-azabicyclo[2.2.2]octan-1-ylmethanol, indicates potential hazards.[1] The presence of the Boc group is unlikely to mitigate these risks substantially. Therefore, it is prudent to handle this compound with appropriate caution.

    Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates the waste.[2] This determination can be made through analytical testing or by applying "generator knowledge" of the chemical's properties and the processes it was involved in.[3]

    Table 1: Inferred Hazard Profile of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    Hazard ClassificationDescriptionRationale & Recommended Precautions
    Skin Irritation (Category 2) May cause skin irritation upon contact.[1]Avoid direct skin contact. Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
    Serious Eye Irritation (Category 2A) May cause serious eye irritation.[1]Wear safety glasses or goggles. If contact occurs, flush eyes for at least 15 minutes.
    Specific Target Organ Toxicity - Single Exposure (STOT SE 3) May cause respiratory irritation or drowsiness.[1]Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.
    Combustibility While not definitively classified, related bicyclic amines can be flammable solids.[4][5] The compound should be considered potentially combustible.Keep away from heat, sparks, and open flames. Store in a cool, dry place.

    Section 2: Regulatory Framework for Laboratory Waste

    Proper chemical disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal regulations govern this process:

    • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[6][7][8] Your CHP is your laboratory's specific playbook, outlining procedures for the safe handling and disposal of all hazardous chemicals.[6][7]

    • EPA's Resource Conservation and Recovery Act (RCRA): RCRA establishes the "cradle-to-grave" management system for hazardous waste, regulating its generation, transportation, treatment, storage, and disposal.[9][10] Laboratories are considered hazardous waste generators and must comply with specific standards for waste accumulation, storage, and disposal.[2][9]

    Section 3: On-Site Waste Management: The Satellite Accumulation Area

    Before final disposal, waste is typically managed within the lab in a designated Satellite Accumulation Area (SAA).[11] This area is where waste is collected at or near its point of generation and is under the control of laboratory personnel.[12]

    Key Requirements for Waste Accumulation:

    • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[12][13] 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol waste should not be mixed with strong oxidizing agents or acids.[4]

    • Containerization: Waste must be stored in a container that is compatible with the chemical.[12][13] A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is appropriate.[14] The container must be kept closed at all times except when waste is being added.[11][14]

    • Labeling: The waste container must be clearly labeled. The label should include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "Waste 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol."

      • A clear indication of the hazards (e.g., "Irritant," "Combustible").[15]

      • The date when waste was first added to the container (the "accumulation start date").

    Section 4: Step-by-Step Disposal Protocol

    This protocol outlines the procedure for disposing of pure, unused 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol or materials heavily contaminated with it (e.g., from a spill).

    Personnel Protective Equipment (PPE) Required:

    • Lab Coat

    • Safety Goggles

    • Chemically resistant gloves (Nitrile is suitable)

    Protocol Steps:

    • Prepare the Waste Container: Select a clean, dry, and compatible hazardous waste container as described in Section 3. Affix a completed hazardous waste label.

    • Transfer the Waste:

      • Solids: Carefully transfer the solid chemical into the waste container using a clean spatula or scoop. This should be done in a chemical fume hood to contain any dust.

      • Contaminated Materials: Place items like contaminated weighing paper, gloves, or absorbent pads directly into the solid waste container.

      • Solutions: If the compound is in solution, transfer it to a designated liquid waste container for non-halogenated organic waste, unless institutional policy requires its isolation. Never pour chemical waste down the drain. [12]

    • Secure the Container: Tightly seal the cap on the waste container.

    • Store in SAA: Place the container in your lab's designated Satellite Accumulation Area. Ensure it is segregated from incompatible materials.

    • Arrange for Pickup: Once the container is full, or according to your institution's policies, contact your Environmental Health & Safety (EH&S) department to schedule a waste pickup. They are responsible for the transport and final disposal at a licensed facility.

    Disposal Decision Workflow

    The following diagram illustrates the critical decision points and actions for proper chemical waste disposal in a laboratory setting.

    G cluster_0 Laboratory Waste Disposal Process A Waste Generation (e.g., expired chemical, spill residue) B Hazard Assessment (Consult SDS, Generator Knowledge) A->B C Is it Hazardous Waste? B->C D Select Compatible Container (e.g., HDPE, Glass) C->D Yes H Dispose in Regular Trash C->H No E Properly Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EH&S for Pickup (Container Full or Timelimit Reached) F->G

    Caption: Decision workflow for laboratory chemical waste disposal.

    Section 5: Emergency Procedures

    Spill Response:

    For a small spill of solid 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol:

    • Alert personnel in the immediate area.

    • Don appropriate PPE (lab coat, goggles, gloves).

    • Gently cover the spill with a chemical absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated waste container.

    • Label the container as hazardous waste and dispose of it according to the protocol in Section 4.[16]

    First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

    By adhering to these systematic procedures, researchers can manage and dispose of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol responsibly, ensuring a safe and compliant laboratory environment.

    References

    • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

    • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

    • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

    • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

    • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved from [Link]

    • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

    • Effective Chemical Waste Disposal Strategies. (2025, August 18). Environmental Marketing Services. Retrieved from [Link]

    • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health & Safety. Retrieved from [Link]

    • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

    • Learn the Basics of Hazardous Waste. (2025, June 23). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

    • Summary Chart of Hazardous Waste Permitting Regulations. (2025, December 29). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

    • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

    • OSHA Regulations and Guidance Applicable to Laboratories. (2017, March 14). NIH Office of Science Policy. Retrieved from [Link]

    • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

    • 2-azabicyclo[2.2.2]octan-1-ylmethanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

    • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

    As a Senior Application Scientist, I understand that handling specialized chiral building blocks like 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol requires moving beyond generic Safety Data Sheet (SDS) boilerplate. In drug...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that handling specialized chiral building blocks like 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol requires moving beyond generic Safety Data Sheet (SDS) boilerplate. In drug discovery and development, this rigid bicyclic scaffold is highly valued for imparting metabolic stability and unique spatial geometry to pharmacophores. However, the presence of the tert-butyloxycarbonyl (Boc) protecting group and the bicyclic amine core introduces specific handling nuances.

    To ensure absolute safety and operational efficiency, this guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and laboratory handling.

    Physicochemical & Hazard Profile

    Before designing a safety protocol, we must understand the physical realities of the molecule. While specific Global Harmonized System (GHS) hazard statements for this exact novel derivative may sometimes appear unclassified in preliminary databases[1], standard prudent practices dictate treating all structurally similar Boc-protected bicyclic amines as potent irritants[2].

    Property / HazardSpecification / ClassificationMechanistic Safety Implication
    Chemical Name 2-Boc-2-azabicyclo[2.2.2]octane-1-methanolContains a bulky, lipophilic protecting group and a primary alcohol.
    CAS Number 936545-64-1[3]Unique identifier for inventory and waste tracking.
    Molecular Weight 241.33 g/mol [3]Heavy enough to settle, but fine powders pose inhalation risks.
    Physical State Solid / PowderProne to electrostatic discharge (ESD) during weighing.
    Inferred Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)Lipophilicity from the Boc group enhances potential dermal penetration if dissolved in carrier solvents like DMSO or DMF.

    The Causality of PPE Selection (The "Why")

    In accordance with OSHA’s hierarchy of controls (29 CFR 1910.132), PPE is your final line of defense[4]. We do not just wear PPE; we select it based on the specific chemical vulnerabilities of the workflow.

    • Hand Protection: Nitrile Gloves (Minimum 4 mil thickness)

      • The Causality: The Boc-protecting group increases the lipophilicity of the highly polar bicyclic amine. If you are handling this compound as a solution in organic solvents (e.g., Dichloromethane, DMF), the solvent acts as a carrier, rapidly driving the solute through compromised skin barriers. Nitrile provides a superior barrier to these specific organic carriers compared to latex[4].

    • Eye/Face Protection: Chemical Splash Goggles (ANSI Z87.1)

      • The Causality: Safety glasses only protect against direct frontal impact. Because this compound is a fine powder, electrostatic repulsion during spatulation can cause micro-particulates to become airborne and bypass standard glasses. Goggles create a necessary orbital seal.

    • Body Protection: Flame-Resistant (FR) Lab Coat & Closed-Toe Footwear

      • The Causality: Synthetic chemists frequently deprotect the Boc group using strong acids (e.g., Trifluoroacetic acid) in flammable solvents. An FR lab coat mitigates the compounded risk of handling the powder near subsequent highly reactive, flammable deprotection steps.

    Self-Validating Operational Protocol

    Every protocol must contain intrinsic checks to verify that the safety measures are actively working. Do not proceed to the next step unless the validation check passes.

    Step 1: Environmental Control & Static Mitigation
    • Action: Transfer the sealed vial of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol to a certified chemical fume hood. Utilize an anti-static gun (e.g., Zerostat) on the weigh boat and spatula.

    • Validation Check: Tape a 2-inch strip of a Kimwipe to the bottom of the fume hood sash. A steady inward flutter validates active negative pressure (>100 fpm) before you open the chemical vial. If the tissue hangs straight down, do not open the vial.

    Step 2: Glove Integrity Verification
    • Action: Don your 4-mil nitrile gloves.

    • Validation Check (The Inflation Test): Before handling the compound, trap air in the glove by spinning the cuff, then squeeze the fingers. If you hear or feel air escaping, the glove has a micro-pinhole. Discard and don a new pair.

    Step 3: Weighing and Aliquoting
    • Action: Keep the fume hood sash as low as possible (below your breathing zone). Weigh the solid directly into the reaction vessel to minimize transfer steps. Cap the vessel immediately after the desired mass is achieved.

    • Validation Check: Inspect the exterior of the reaction vessel and the balance pan. If any white residue is visible, assume contamination. Wipe down immediately with an isopropanol-soaked tissue.

    Spill Response & Disposal Plan

    Solid Spill Recovery

    If the powder is dropped outside the fume hood:

    • Do not sweep dry. Dry sweeping aerosolizes the irritant powder.

    • Cover the spill lightly with paper towels and dampen the towels with water or a 10% isopropanol solution to suppress dust.

    • Scoop the dampened mass using a non-sparking tool into a wide-mouth hazardous waste jar.

    Waste Segregation & The Deprotection Hazard
    • Standard Disposal: Unreacted 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol should be disposed of in the Non-Halogenated Organic Waste stream (unless dissolved in a halogenated solvent like DCM).

    • Critical Post-Reaction Insight: If your workflow involves removing the Boc group using acids (HCl or TFA), the reaction will generate isobutylene gas and carbon dioxide .

    • Validation Check for Waste: Never tightly cap a waste carboy containing freshly deprotected Boc-amine solutions. Observe the solution for active bubbling. Leave the cap loosely threaded for at least 24 hours until gas evolution has completely ceased to prevent explosive over-pressurization of the waste container[2].

    Operational Workflow Visualization

    Workflow Start 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (CAS: 936545-64-1) PPE Don Standard PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Flow > 100 fpm) PPE->Hood State Physical State? Hood->State Solid Solid Powder Handling Use anti-static tools State->Solid Neat Liquid Solution Handling Check solvent compatibility State->Liquid Dissolved Reaction Reaction Execution (Beware acid-catalyzed gas evolution) Solid->Reaction Liquid->Reaction Waste Waste Segregation (Non-halogenated organics) Reaction->Waste

    Operational workflow and safety logic for handling 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol.

    References

    • 936545-64-1 | 2-boc-2-azabicyclo[2.2.
    • 936545-64-1 | 2-boc-2-azabicyclo[2.2.2]octane-1-methanol (Hazard Data)
    • Source: nae.
    • Laboratory Safety Guidance (29 CFR 1910.132)

    Sources

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